1-[4-(Trifluoromethoxy)phenyl]ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFESEZYNEIOJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606378 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-28-6 | |
| Record name | α-Methyl-4-(trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1737-28-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the NMR Analysis of 1-[4-(trifluoromethoxy)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1-[4-(trifluoromethoxy)phenyl]ethanol. These predictions are based on the analysis of its structural analogue, 1-[4-(trifluoromethyl)phenyl]ethanol, and consider the electronic effects of the trifluoromethoxy group.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~1.50 | Doublet | ~6.5 |
| H-2 (OH) | Variable (broad singlet) | Singlet | - |
| H-3 | ~4.90 | Quartet | ~6.5 |
| H-5, H-9 | ~7.35 | Doublet | ~8.5 |
| H-6, H-8 | ~7.15 | Doublet | ~8.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | ~25.0 |
| C-3 | ~70.0 |
| C-5, C-9 | ~127.0 |
| C-6, C-8 | ~121.0 |
| C-7 | ~145.0 |
| C-10 | ~148.0 |
| CF₃ | ~120.5 (quartet, ¹JCF ≈ 257 Hz) |
Experimental Protocols
A standard protocol for acquiring high-quality NMR spectra of this compound is outlined below.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2.2. NMR Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of approximately 220 ppm, an acquisition time of around 1.5 seconds, and a relaxation delay of 2 seconds. A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Visualization of Molecular Structure and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignment and a typical workflow for NMR data analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR data acquisition and analysis.
An In-depth Technical Guide to the Mass Spectrometry of 1-[4-(trifluoromethoxy)phenyl]ethanol
This technical guide provides a detailed overview of the mass spectrometry of 1-[4-(trifluoromethoxy)phenyl]ethanol, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization. The guide outlines predicted fragmentation patterns under electron ionization, provides detailed experimental protocols for analysis, and visualizes key processes.
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for benzylic alcohols and related fluorinated compounds. The primary fragmentation pathways for alcohols typically involve alpha-cleavage and the loss of a water molecule.
The molecular weight of this compound is 206.15 g/mol . The predicted major ions in its EI mass spectrum are summarized in the table below.
| Predicted m/z | Predicted Relative Abundance (%) | Proposed Ion Structure/Fragment |
| 206 | 15 | [M]+ (Molecular Ion) |
| 191 | 100 | [M - CH₃]+ (Alpha-cleavage) |
| 188 | 20 | [M - H₂O]+ (Loss of water) |
| 163 | 40 | [M - CH₃ - CO]+ |
| 145 | 35 | [C₇H₄F₃O]+ |
| 117 | 25 | [C₇H₄F₂]+ |
| 91 | 10 | [C₇H₇]+ (Tropylium ion) |
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the ionization of the alcohol's oxygen atom. The resulting molecular ion can then undergo several key fragmentation reactions. The most prominent of these is the alpha-cleavage, leading to the loss of a methyl radical to form a stable, resonance-stabilized cation, which is predicted to be the base peak.
Caption: Predicted Fragmentation Pathway of this compound.
Experimental Protocols
A standard method for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Create a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.
-
Sample Matrix: For analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary.
2. Gas Chromatography (GC) Method:
-
GC System: An Agilent 7890B GC system or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Method:
-
MS System: An Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
Experimental Workflow
The general workflow for the analysis of this compound using GC-MS is depicted below. This process ensures the separation, ionization, detection, and identification of the target analyte.
The Biological Activity of Trifluoromethoxy-Substituted Compounds: A Technical Guide
An in-depth technical guide on the biological activity of trifluoromethoxy-substituted compounds for researchers, scientists, and drug development professionals.
Abstract
The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in medicinal chemistry, imparting unique physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable tool for optimizing potency, selectivity, and pharmacokinetic profiles.[1][2][3] This technical guide provides an in-depth overview of the biological activities associated with trifluoromethoxy-substituted compounds, with a focus on their applications in oncology, enzyme inhibition, and central nervous system (CNS) disorders. We will explore quantitative activity data, detail common experimental protocols for their evaluation, and visualize key concepts and workflows to provide a comprehensive resource for researchers in the field of drug discovery and development.
Introduction: The Physicochemical Properties of the Trifluoromethoxy Group
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[4] Among these, the trifluoromethoxy (-OCF3) group is particularly noteworthy for its profound impact on a molecule's biological and physicochemical characteristics.[5]
-
Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1][4] This high lipophilicity can enhance a compound's ability to cross biological membranes, such as the blood-brain barrier, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[2][6] This makes it a powerful tool for optimizing drug candidates.[6]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to enzymatic cleavage and metabolic degradation.[1][6] This increased metabolic stability can lead to a longer half-life in the body, potentially reducing the required dosage and frequency of administration.[5][6] The -OCF3 group is more resistant to enzymatic breakdown compared to a methoxy group.[1]
-
Electronic Effects : The -OCF3 group is strongly electron-withdrawing, which can significantly alter the electronic distribution within a molecule.[6] This influences the compound's reactivity and its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.[1][2]
Anticancer Activity
The trifluoromethoxy and the related trifluoromethyl group are integral to the structure of numerous anticancer agents.[7][8] These groups can enhance binding affinity to cancer-related targets and improve the overall pharmacological profile of the compounds. Several studies have demonstrated the potent antiproliferative effects of trifluoromethyl- and trifluoromethoxy-substituted compounds against various cancer cell lines.[9][10][11] For example, the introduction of a trifluoromethyl group into isoxazole-based molecules has been shown to significantly enhance their anticancer activity against human breast cancer cell lines (MCF-7).[9]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative trifluoromethyl-substituted compounds.
| Compound Class | Compound | Cell Line | Activity (IC50) | Reference |
| Isoxazole Derivative | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 µM | [9] |
| Isoxazole Derivative | 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 3.09 µM | [9] |
| Thioxanthone Analogue | Compound 1 (a trifluoromethyl thioxanthene derivative) | HeLa (Cervical Cancer) | 87.8 nM | [12] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Cell Lines | Most active of series | [8] |
| Trimethoxy Chalcone | Compound 13 (CF3-substituted) | MCF-7 (Breast Cancer) | Induces G0/G1 arrest | [10][11] |
Signaling Pathway: Kinase Inhibition
Many trifluoromethyl-substituted anticancer agents function by inhibiting protein kinases, which are critical components of signaling pathways that control cell growth, proliferation, and survival. The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted in cancer therapy.
Caption: Simplified Kinase Signaling Pathway targeted by inhibitors.
Enzyme Inhibition
Trifluoromethyl ketones are a well-established class of potent, reversible inhibitors for serine proteases like chymotrypsin and elastase.[13][14] The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine residue. This forms a stable hemiacetal adduct that mimics the tetrahedral transition state of peptide bond cleavage, leading to potent inhibition.[14][15] This mechanism has been exploited in the design of inhibitors for various serine and cysteine proteases.[16]
Data Presentation: Enzyme Inhibition
The table below presents inhibition data for trifluoromethyl- and trifluoromethoxy-substituted compounds against various enzymes.
| Compound Class | Enzyme Target | Inhibition Constant | Reference |
| Peptidyl Trifluoromethyl Ketone | Chymotrypsin | Ki values vary based on P1/P2 subsites | [13] |
| Proline Derivative (Compound 3) | Dengue Virus NS2B/NS3 Protease | IC50 = 5.0 µM | [17] |
| Thioxanthone Analogue (Compound 2) | α-Amylase | IC50 = 60.2 ± 0.8 µM | [12] |
| Thioxanthone Analogue (Compound 4) | Pancreatic Lipase | IC50 = 100.6 ± 7.3 µM | [12] |
| Thioxanthone Analogues (Compounds 1, 3, 4) | Cyclooxygenase-2 (COX-2) | IC50 = 6.5 to 27.4 nM | [12] |
Visualization: Mechanism of Serine Protease Inhibition
The following diagram illustrates the mechanism by which a trifluoromethyl ketone (TFK) inhibitor interacts with the active site of a serine protease.
Caption: TFK inhibitors form a reversible complex with serine proteases.
Central Nervous System (CNS) Activity
The high lipophilicity conferred by the trifluoromethoxy group is particularly advantageous for drugs targeting the central nervous system (CNS), as it can facilitate penetration of the blood-brain barrier.[2][18] Fluoxetine, a widely prescribed antidepressant, is a prominent example where a trifluoromethyl group enhances lipophilicity and brain penetration.[2] The strategic use of fluorine substitution is a common strategy to solve problems unique to CNS drug discovery.[18][19] Trifluoromethyl-containing compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[20]
Other Biological Activities
The versatile properties of the trifluoromethoxy group have led to its incorporation in molecules with a wide range of other biological activities.
-
Antiviral Activity : Trifluoromethoxy-substituted compounds have been designed as allosteric inhibitors of viral proteases, such as the NS2B/NS3 protease from Dengue and Zika viruses.[17]
-
Plant Growth Regulation : Trifluoromethyl-containing auxin derivatives have been synthesized and evaluated for their effects on plant growth, demonstrating that the substitution can significantly alter the activity compared to the parent compounds.[21][22][23]
Experimental Methodologies
Evaluating the biological activity of novel trifluoromethoxy-substituted compounds requires a suite of standardized in vitro assays.
Visualization: Experimental Workflow
The diagram below outlines a general workflow for the initial biological evaluation of a newly synthesized compound.
Caption: A typical workflow for evaluating new chemical entities.
Protocol: Cell Viability Assays
Cell viability assays are fundamental for assessing the cytotoxic effects of a compound.[24] They measure a marker activity associated with the number of viable cells.[25]
Objective: To determine the concentration of a trifluoromethoxy-substituted compound that inhibits cell growth by 50% (IC50).
1. MTT Assay:
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[24][25] The amount of formazan is proportional to the number of viable cells.[24]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[24]
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 1-4 hours.[25]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~560-570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression.
-
2. WST-1 Assay:
-
Principle: Similar to MTT, WST-1 is a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan product.[24] A key advantage is that the product is soluble in the culture medium, eliminating the need for a separate solubilization step.[24]
-
Methodology: The protocol is similar to the MTT assay, except that after the incubation with the WST-1 reagent, the absorbance is read directly at ~450 nm.
Protocol: Enzyme Inhibition Assays
Enzyme inhibition assays quantify the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[26]
Objective: To determine the inhibition constant (Ki) or IC50 value of a trifluoromethoxy-substituted compound against a target enzyme.
-
Principle: The rate of an enzymatic reaction is measured in the presence and absence of the inhibitor. By varying the concentrations of both the substrate and the inhibitor, key kinetic parameters can be determined.[26]
-
General Methodology:
-
Reagent Preparation: Prepare buffer solutions, a stock solution of the enzyme, a stock solution of the substrate, and a serial dilution of the inhibitor.
-
Assay Setup: In a microplate, combine the buffer, enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring the increase in product or decrease in substrate. The detection method depends on the specific reaction (e.g., change in absorbance, fluorescence, or luminescence).
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus inhibitor concentration to determine the IC50.
-
For mechanistic studies, perform experiments at multiple substrate concentrations to generate Lineweaver-Burk or Michaelis-Menten plots. These plots can help determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.[26]
-
-
Conclusion
The trifluoromethoxy group is a privileged functional group in modern medicinal chemistry, offering a powerful strategy to enhance the biological activity and physicochemical properties of therapeutic agents.[1][4] Its ability to increase lipophilicity, improve metabolic stability, and modulate electronic interactions has led to the development of potent compounds across diverse therapeutic areas, including oncology and infectious diseases.[2][6][17] A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are essential for successfully harnessing the potential of trifluoromethoxy-substituted compounds in the design of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. New Fluoro- and Trifluoromethyl-Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio-evaluation, and Computational Studies | AVESİS [avesis.atauni.edu.tr]
- 12. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]
- 13. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. eurekaselect.com [eurekaselect.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives [jstage.jst.go.jp]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. rroij.com [rroij.com]
A Technical Guide to the Physical Characteristics of 1-[4-(trifluoromethoxy)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical characteristics of the chemical compound 1-[4-(trifluoromethoxy)phenyl]ethanol. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide also includes data for the structurally similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, for comparative purposes. Furthermore, a generalized experimental protocol for the determination of a key physical property for liquid compounds—boiling point—is provided.
Compound Overview: this compound
This compound is an alcohol derivative of a trifluoromethoxybenzene. The presence of the trifluoromethoxy group (-OCF₃) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a point of interest in medicinal chemistry and materials science.
Chemical Structure:
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃O₂ | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |
Comparative Data: 1-[4-(trifluoromethyl)phenyl]ethanol
For the purpose of providing a broader context, the physical properties of the structurally analogous compound, 1-[4-(trifluoromethyl)phenyl]ethanol, are presented below. The key structural difference is the presence of a trifluoromethyl group (-CF₃) instead of a trifluoromethoxy group (-OCF₃).
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃O | [2][3] |
| Molecular Weight | 190.17 g/mol | [4] |
| Physical Form | Liquid | |
| Boiling Point | 233 °C at 760 mmHg | |
| Density | 1.237 g/mL at 25 °C | [5] |
| Flash Point | 98 °C | |
| Refractive Index | 1.458 at 20 °C | [5] |
Experimental Protocol: Determination of Boiling Point
The boiling point of a liquid is a fundamental physical constant. The following is a generalized experimental protocol for its determination using the capillary tube method with a Thiele tube or a similar heating apparatus.[6][7][8][9][10]
Materials:
-
Small test tube or fusion tube
-
Capillary tube, sealed at one end
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil, or an aluminum block heater)
-
Clamps and stand
-
The liquid organic compound to be tested
Procedure:
-
Sample Preparation: A small amount of the liquid is placed into the fusion tube.
-
Capillary Insertion: The capillary tube, with its sealed end pointing upwards, is placed inside the fusion tube containing the liquid.
-
Apparatus Assembly: The fusion tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in the heating bath.
-
Heating: The apparatus is heated slowly and uniformly.
-
Observation: As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Temperature Reading: The temperature at which a rapid and continuous stream of bubbles is observed is recorded. This is the boiling point of the liquid.
-
Confirmation: The heat source is removed, and the temperature at which the liquid re-enters the capillary tube is also noted as a confirmation of the boiling point.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a liquid organic compound.
References
- 1. This compound | 1737-28-6 [sigmaaldrich.com]
- 2. (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 7023586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[4-(Trifluoromethyl)phenyl]ethanol, 96% | Fisher Scientific [fishersci.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL | 1737-26-4 [chemicalbook.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
Navigating the Solubility of 1-[4-(trifluoromethoxy)phenyl]ethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed exploration of the solubility characteristics of 1-[4-(trifluoromethoxy)phenyl]ethanol, a compound of interest in pharmaceutical and chemical research. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature, this document provides a comprehensive overview based on its structural attributes and the known behavior of analogous compounds. Furthermore, it presents a detailed experimental protocol for determining its solubility, empowering researchers to generate precise quantitative data tailored to their specific applications.
Understanding the Solubility Profile
This compound possesses a molecular structure that includes a polar hydroxyl group, a moderately polar trifluoromethoxy group, and a nonpolar phenyl ring. This combination of functional groups suggests a nuanced solubility profile. The hydroxyl group is capable of hydrogen bonding, which generally promotes solubility in polar protic solvents. The trifluoromethoxy group, while containing electronegative fluorine atoms, contributes to the overall lipophilicity of the molecule.
Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in common organic solvents is presented below. It is anticipated that the compound will exhibit favorable solubility in polar aprotic and polar protic solvents, with decreasing solubility in nonpolar solvents.
Table 1: Qualitative Solubility Assessment of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functionalities of this compound. |
| Nonpolar Solvents | Toluene, Hexane, Cyclohexane | Low to Moderate | The nonpolar nature of these solvents results in weaker interactions with the polar groups of the solute, leading to lower solubility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting moderate solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, the isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique. The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated solutions and the standard solutions using a calibrated analytical method such as HPLC or GC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of this compound in the filtered saturated solution. This concentration represents the solubility of the compound in that specific solvent at the experimental temperature.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
The following diagram, generated using the DOT language, illustrates the key steps of the isothermal saturation method for determining the solubility of this compound.
Stability of the Trifluoromethoxy Group in Phenyl Ethanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern medicinal chemistry, prized for its ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and bioavailability. This technical guide provides an in-depth analysis of the stability of the trifluoromethoxy group, with a specific focus on its behavior when incorporated into a phenyl ethanol scaffold. This document synthesizes data on the chemical, metabolic, and thermal stability of this moiety, offers detailed experimental protocols for stability assessment, and presents a logical framework for predicting its metabolic fate.
Introduction: The Role of the Trifluoromethoxy Group in Drug Design
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design. Among these, the trifluoromethoxy (-OCF₃) group is particularly advantageous. It is often employed as a bioisostere for other groups like methoxy (-OCH₃) or chloro (-Cl) to overcome metabolic liabilities and fine-tune physicochemical properties.
Key advantages conferred by the -OCF₃ group include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to common metabolic transformations, particularly oxidative demethylation that plagues methoxy-containing compounds.[1] This can significantly prolong a drug's half-life.[1][2]
-
Increased Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents (Hansch π parameter of +1.04), which can improve a molecule's ability to cross cellular membranes and enhance permeability.[1]
-
Modulation of Electronic Properties : As a strong electron-withdrawing group, it can influence the pKa of nearby functionalities and alter interactions with biological targets.
This guide will specifically explore the stability of the -OCF₃ group within the context of phenyl ethanols, a common structural motif in pharmacologically active agents.
Chemical Stability
The trifluoromethoxy group attached to an aromatic ring is exceptionally robust under a wide range of chemical conditions.[3] This high degree of stability makes it compatible with many synthetic transformations and resilient in various formulation environments.
2.1. Hydrolytic Stability Forced degradation studies are employed to determine the intrinsic stability of a drug substance by subjecting it to stress conditions beyond those of accelerated stability testing. The trifluoromethoxy group demonstrates remarkable resistance to hydrolysis under both acidic and neutral conditions.
-
Acidic Conditions : No significant degradation is typically observed. The C-O bond is stable, and the C-F bonds are inert to acid-catalyzed cleavage.
-
Basic Conditions : While generally stable, the trifluoromethoxy group can undergo slow hydrolysis under harsh alkaline conditions (e.g., concentrated NaOH at elevated temperatures) to yield the corresponding phenol and, eventually, fluoride ions.[4] However, these conditions are rarely encountered in physiological or standard formulation environments.
2.2. Oxidative and Photolytic Stability
-
Oxidative Stability : The -OCF₃ group is highly resistant to chemical oxidation. Standard oxidative stress conditions used in forced degradation studies (e.g., exposure to hydrogen peroxide) typically result in the degradation of other, more labile functional groups within the molecule rather than the trifluoromethoxy moiety itself.[4]
-
Photostability : The group itself is not a significant chromophore and is generally considered photolytically stable. Photodegradation of a molecule containing this group is more likely to be initiated at other light-absorbing parts of the structure.[4]
Thermal Stability
The presence of the trifluoromethyl moiety is known to enhance the thermal stability of organic molecules.[5][6] The strong C-F bonds require substantial energy to cleave, which elevates the overall decomposition temperature of the compound.[5] For a typical trifluoromethoxy-substituted phenyl ethanol, significant thermal decomposition would not be expected until well above 200°C, making it highly suitable for standard pharmaceutical processing and storage conditions.
Metabolic Stability
Perhaps the most critical feature of the trifluoromethoxy group is its profound resistance to metabolic degradation. Unlike a methoxy group, which is a primary target for cytochrome P450 (CYP) enzymes leading to O-dealkylation, the -OCF₃ group effectively blocks this metabolic pathway.[2]
4.1. The Phenyl Ethanol Scaffold: A Metabolic "Soft Spot" In a trifluoromethoxy-substituted phenyl ethanol, the most probable site of metabolism is not the -OCF₃ group but the benzylic alcohol of the ethanol side chain. This side chain represents a metabolic "soft spot" susceptible to two primary pathways:
-
Oxidation : Cytochrome P450 enzymes can readily oxidize the secondary alcohol to the corresponding acetophenone derivative.[6][7] This ketone can be further metabolized.
-
Conjugation : The hydroxyl group can undergo Phase II metabolism, primarily through glucuronidation (via UDP-glucuronosyltransferases, UGTs), to form a more water-soluble glucuronide conjugate for excretion.[1]
4.2. A Minor Pathway: Ipso-Substitution While direct metabolism of the -OCF₃ group is rare, it is not impossible. A documented metabolic pathway for some trifluoromethoxyarenes involves an oxidative displacement known as ipso-substitution. In this CYP-mediated reaction, the entire trifluoromethoxy group is replaced by a hydroxyl group.[1][7] This biotransformation was observed in the metabolism of OSI-930, a c-Kit/VEGF-r inhibitor.[1][7] This pathway is considered minor compared to the metabolism of more labile sites on a molecule.
The competing metabolic pathways for a generic 4-trifluoromethoxy-phenyl ethanol are visualized below.
4.3. Quantitative Assessment of Metabolic Stability The metabolic stability of a compound is typically quantified using an in vitro liver microsomal stability assay. This assay measures the rate of disappearance of the parent drug over time, from which key parameters like in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) are calculated. Due to its inherent stability, a compound whose primary metabolic route is blocked by a trifluoromethoxy group is expected to exhibit a long half-life and low intrinsic clearance.
The table below presents representative data that would be expected from a microsomal stability assay for a hypothetical trifluoromethoxy-substituted phenyl ethanol, compared to its less stable methoxy-substituted analog.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | Predicted In Vivo Clearance |
| 4-Methoxy phenyl ethanol | 15 | 92.4 | High |
| 4-Trifluoromethoxy phenyl ethanol | > 120 | < 5.8 | Low |
Note: Data are illustrative, based on the known metabolic blocking effect of the trifluoromethoxy group.
Experimental Protocols
5.1. Protocol: In Vitro Microsomal Stability Assay This protocol outlines a typical procedure to determine the metabolic stability of a test compound using liver microsomes.
Objective : To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials :
-
Liver microsomes (human, rat, etc.)
-
Test compound and positive control (e.g., Verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure :
-
Preparation : Prepare working solutions of the test compound (e.g., 1 µM final concentration) and positive controls. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer. Prepare the NADPH regenerating system.
-
Incubation : Add the liver microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate the plate at 37°C for ~10 minutes.
-
Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time Points : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[8] The 0-minute time point serves as the baseline.
-
Sample Processing : Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.
-
Analysis : Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis : Plot the natural logarithm of the percentage of parent drug remaining versus time. The in vitro half-life (t½) is calculated from the slope of the linear regression (t½ = -0.693 / slope). Intrinsic clearance (CLᵢₙₜ) is then calculated from the half-life and protein concentration.[8]
5.2. Protocol: Forced Degradation Study
Objective : To identify potential degradation pathways and develop a stability-indicating analytical method. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
General Procedure : Prepare solutions of the trifluoromethoxy phenyl ethanol (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions. Analyze samples by a suitable chromatographic method (e.g., HPLC-UV) at various time points against an unstressed control.
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) for several hours to days. | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, at room temp or heated, for several hours. | To test stability in alkaline environments. |
| Oxidation | 3% H₂O₂, at room temperature for up to 7 days. | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Solid drug or solution heated (e.g., 60-80°C) for several days. | To determine the effect of high temperature. |
| Photostability | Expose solution to a light source providing UV and visible output (e.g., 1.2 million lux hours). | To assess degradation upon exposure to light. |
Conclusion
The trifluoromethoxy group is an exceptionally stable moiety that imparts significant metabolic and chemical robustness to pharmaceutical compounds. When incorporated into a phenyl ethanol structure, the -OCF₃ group is not expected to be the primary site of metabolic or chemical degradation under physiological or standard stress conditions. Instead, the benzylic alcohol of the ethanol side chain serves as the principal metabolic "soft spot," likely undergoing oxidation or conjugation. The inherent stability of the trifluoromethoxy group makes it a superior choice over metabolically labile alternatives like the methoxy group, allowing medicinal chemists to design more durable and efficacious drug candidates. Understanding these stability principles is crucial for the successful development of novel therapeutics.
References
- 1. A Modeling Investigation of the CYP1A Drug Interactions of Riluzole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nuvisan.com [nuvisan.com]
- 3. Association between CYP1A2 activity and riluzole clearance in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admeshop.com [admeshop.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Riluzole pharmacokinetics in young patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
The Advent of Trifluoromethoxylated Aromatics: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. This moiety imparts a unique combination of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth overview of the core methodologies for the synthesis of novel trifluoromethoxylated aromatics, presenting detailed experimental protocols, comparative data, and visual representations of key chemical pathways.
Core Synthetic Strategies: An Overview
The synthesis of trifluoromethoxylated aromatics has evolved from classical, often harsh, methods to more sophisticated and milder protocols. The primary approaches can be categorized as follows:
-
Classical Methods: These foundational techniques often require forcing conditions and have limited functional group tolerance. They include the chlorination/fluorination of anisoles and the oxidative desulfurization-fluorination of xanthates.
-
Modern Methods: Recent advancements have focused on direct and more selective trifluoromethoxylation reactions. Key among these are silver-mediated cross-coupling reactions, the use of electrophilic trifluoromethylating reagents like Togni's and Umemoto's reagents, and the emergence of photoredox catalysis for C-H functionalization.
Data Presentation: A Comparative Analysis of Synthetic Methods
The following tables summarize quantitative data for some of the most prominent methods for the synthesis of trifluoromethoxylated aromatics, allowing for a clear comparison of their substrate scope and efficiency.
Table 1: Silver-Mediated Trifluoromethoxylation of Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxycarbonylphenylboronic acid | 1-Methoxycarbonyl-4-(trifluoromethoxy)benzene | 75 |
| 2 | 4-Nitrophenylboronic acid | 1-Nitro-4-(trifluoromethoxy)benzene | 68 |
| 3 | 4-Cyanophenylboronic acid | 4-Cyanophenyl trifluoromethyl ether | 72 |
| 4 | 3,5-Dimethylphenylboronic acid | 1,3-Dimethyl-5-(trifluoromethoxy)benzene | 81 |
| 5 | 2-Naphthylboronic acid | 2-(Trifluoromethoxy)naphthalene | 65 |
Table 2: Photoredox-Catalyzed C-H Trifluoromethoxylation of Arenes
| Entry | Arene | Reagent | Catalyst | Product | Yield (%) |
| 1 | 1,3,5-Trimethoxybenzene | BTMP | Ru(bpy)₃(PF₆)₂ | 1,3,5-Trimethoxy-2-(trifluoromethoxy)benzene | 85 |
| 2 | Mesitylene | BTMP | Ru(bpy)₃(PF₆)₂ | 1,3,5-Trimethyl-2-(trifluoromethoxy)benzene | 78 |
| 3 | Anisole | Togni Reagent II | Ru(bpy)₃(PF₆)₂ | 1-Methoxy-4-(trifluoromethoxy)benzene | 65 |
| 4 | Benzene | BTMP | Ru(bpy)₃(PF₆)₂ | Trifluoromethoxybenzene | 55 |
| 5 | Pyridine | BTMP | TEMPO | 2-(Trifluoromethoxy)pyridine | 42 |
Mandatory Visualization: Reaction Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic methodologies and a representative reaction mechanism.
exploring the pharmacology of trifluoromethoxy-containing molecules
An In-depth Technical Guide on the Pharmacology of Trifluoromethoxy-Containing Molecules for Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of the trifluoromethoxy (-OCF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This powerful functional group imparts a unique combination of physicochemical properties that can significantly enhance a drug candidate's pharmacological profile, leading to improved efficacy, safety, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the pharmacology of trifluoromethoxy-containing molecules, including their mechanisms of action, structure-activity relationships, and the experimental methodologies used in their evaluation.
The Physicochemical Impact of the Trifluoromethoxy Group
The trifluoromethoxy group is characterized by a methoxy group where the hydrogen atoms are replaced by fluorine atoms. This substitution results in profound changes to the molecule's electronic and physical properties.[1]
-
Lipophilicity: The -OCF3 group significantly increases lipophilicity, often more so than the related trifluoromethyl (-CF3) group.[1][2] This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to enzymatic degradation.[1] By strategically placing an -OCF3 group, researchers can protect metabolically labile sites on a drug candidate, thereby increasing its half-life and potentially reducing dosing frequency.[1]
-
Target Binding: The high electronegativity of the fluorine atoms makes the trifluoromethoxy group a strong electron-withdrawing substituent.[1] This can influence the pKa of nearby functional groups and modulate non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and selectivity.[3]
Pharmacological Landscape of Trifluoromethoxy-Containing Drugs
The unique properties of the trifluoromethoxy group have been successfully exploited in the development of several FDA-approved drugs across a range of therapeutic areas.
Riluzole: A Neuroprotective Agent
Riluzole, a benzothiazole derivative, is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[] Its mechanism of action is multifactorial, but it is known to be a blocker of voltage-gated sodium channels.[][5] Riluzole preferentially binds to the inactivated state of these channels, thereby inhibiting the release of the excitatory neurotransmitter glutamate.[6]
Delamanid and Pretomanid: Anti-Tuberculosis Agents
Delamanid and pretomanid are nitroimidazole-class drugs that are critical components of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[7][8] Both are prodrugs that are activated by a deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.[9] The activated forms of these drugs inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7]
Sonidegib: A Hedgehog Pathway Inhibitor
Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers, most notably basal cell carcinoma.[10] Sonidegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway.[11][12] This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for the expression of genes that drive cell proliferation and survival.[13]
Celikalim: A Potassium Channel Opener
Celikalim is a potassium channel opener that was developed as an antihypertensive agent. It acts on ATP-sensitive potassium (KATP) channels in vascular smooth muscle, leading to hyperpolarization of the cell membrane and subsequent vasodilation.
Quantitative Data Summary
The following tables summarize key quantitative data for several trifluoromethoxy-containing drugs.
| Drug | Target | Assay Type | IC50 / MIC | Reference |
| Riluzole | Voltage-Gated Sodium Channels (hNav1.4) | Patch Clamp | 2.3 µM | [14] |
| Voltage-Gated Sodium Channels (rat DRG, inactivated state) | Patch Clamp | 2-3 µM | [6] | |
| Delamanid | Mycobacterium tuberculosis | Agar Proportion | MIC50: 0.004 µg/mL, MIC90: 0.012 µg/mL | [3] |
| Mycobacterium tuberculosis (wild-type) | MGIT 960 | Mean MIC: 0.013 mg/L | [1] | |
| Sonidegib | Smoothened Receptor (human) | Cell-free binding assay | 2.5 nM | [11] |
| Smoothened Receptor (mouse) | Cell-free binding assay | 1.3 nM | [11] | |
| Pretomanid | Mycobacterium tuberculosis | Broth Microdilution | MIC range: 0.005–0.48 µg/mL | [8] |
| Drug | Administration | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| Riluzole | 50 mg tablet (single dose) | 387 ng/mL (fasting) | 0.8 h (fasting) | 5.2-6.4 h | ~60% | [11] |
| 50 mg tablet with high-fat meal | 216 ng/mL | 2 h | - | - | [11] | |
| Delamanid | 100 mg twice daily | 0.4 mg/L (after first dose) | - | 30-38 h | - | [15] |
| Pretomanid | 200 mg daily | - | - | - | ~50% (fasted), higher with food | [16] |
Detailed Experimental Protocols
Synthesis of Riluzole
A common method for the synthesis of riluzole involves the oxidative cyclization of 4-(trifluoromethoxy)aniline with a thiocyanate salt.[17]
Procedure:
-
Suspend 4-(trifluoromethoxy)aniline (50 g), ammonium thiocyanate (65 g), and potassium persulfate (90 g) in 250 mL of acetic acid in a suitable reaction vessel.[18]
-
Stir the suspension at room temperature for 24 hours.[18]
-
Heat the reaction mixture to 40°C and stir for an additional 2 hours to complete the reaction.[18]
-
Cool the mixture and dilute with 500 mL of water and 100 mL of ethanol.[18]
-
Slowly add ammonia solution with stirring until the pH reaches 14 to precipitate the crude riluzole.[18]
-
Filter the resulting solid and dry under vacuum to obtain the raw product.[18]
-
For purification, dissolve the raw product in a mixture of 150 mL of ethanol and 250 mL of water under reflux.[18]
-
Cool the solution to room temperature to allow for crystallization of the pure riluzole.[18]
-
Filter the solid and dry under vacuum to yield substantially pure riluzole.[18]
In Vitro Metabolic Stability Assay of Riluzole Prodrugs
This protocol describes the determination of the metabolic stability of riluzole prodrugs in liver microsomes.[19]
Procedure:
-
Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4) and 12 mM magnesium chloride.[19]
-
Add pooled mouse or human liver microsomes to the reaction buffer to a final protein concentration of 0.5 mg/mL.[19]
-
Add the test compound (riluzole prodrug) to a final concentration of 1 µM.[19]
-
Pre-warm the mixture to 37°C for 10 minutes.[19]
-
Initiate the metabolic reaction by adding β-Nicotinamide adenine dinucleotide 2'-phosphate reduced (NADPH) to a final concentration of 1 mM.[19]
-
A parallel incubation without NADPH serves as a negative control.[19]
-
Incubate the reaction at 37°C.
-
At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Whole-Cell Patch-Clamp Protocol for Riluzole's Effect on Sodium Channels
This protocol outlines the general steps for investigating the effect of riluzole on voltage-gated sodium channels using the whole-cell patch-clamp technique.[20][21]
Procedure:
-
Culture cells expressing the sodium channel of interest (e.g., HEK293 cells transfected with hNav1.4) on glass coverslips.
-
Prepare an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4) and an internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2).
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -100 mV).
-
Apply a voltage protocol to elicit sodium currents (e.g., a series of depolarizing voltage steps).
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the cell with the external solution containing various concentrations of riluzole.
-
Record sodium currents in the presence of riluzole to determine its inhibitory effect.
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies.
-
Analyze the data to determine the IC50 of riluzole and its effects on channel gating properties (activation, inactivation).
Conclusion
The trifluoromethoxy group is a valuable asset in the medicinal chemist's toolbox. Its ability to modulate key physicochemical properties has led to the development of successful drugs with improved pharmacological profiles. A thorough understanding of the pharmacology of trifluoromethoxy-containing molecules, coupled with robust experimental evaluation, will continue to drive the discovery and development of innovative therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. Riluzole specifically blocks inactivated Na channels in myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Partial Block by Riluzole of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol protocol
Topic: Synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethoxy group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed protocol for the synthesis of this compound via the reduction of 4'-(trifluoromethoxy)acetophenone using sodium borohydride. This method is straightforward, generally high-yielding, and utilizes common laboratory reagents.[1]
Reaction Scheme
The synthesis proceeds through the reduction of a ketone to a secondary alcohol, as depicted in the following reaction scheme:
Scheme 1: Reduction of 4'-(trifluoromethoxy)acetophenone to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value | Reference/Notes |
| Reactant | 4'-(Trifluoromethoxy)acetophenone | CAS: 85013-98-5 |
| Molecular Weight | 204.15 g/mol | [2] |
| Amount | 2.04 g (10.0 mmol) | |
| Density | 1.278 g/mL at 25 °C | |
| Reducing Agent | Sodium Borohydride (NaBH4) | CAS: 16940-66-2 |
| Molecular Weight | 37.83 g/mol | |
| Amount | 0.42 g (11.0 mmol) | 1.1 equivalents |
| Solvent | Methanol (MeOH) | |
| Volume | 20 mL | |
| Product | This compound | CAS: 1737-28-6 |
| Molecular Weight | 206.16 g/mol | |
| Theoretical Yield | 2.06 g | Assuming 100% conversion |
| Expected Yield | 85-95% | Based on similar reductions of acetophenone derivatives |
Experimental Protocol
This protocol details the synthesis of this compound from 4'-(trifluoromethoxy)acetophenone.
Materials:
-
4'-(Trifluoromethoxy)acetophenone (2.04 g, 10.0 mmol)
-
Sodium borohydride (0.42 g, 11.0 mmol)
-
Methanol (20 mL)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.04 g (10.0 mmol) of 4'-(trifluoromethoxy)acetophenone in 20 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add 0.42 g (11.0 mmol) of sodium borohydride to the stirred solution in small portions over 10 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.[1]
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot indicates the reaction is proceeding.
-
Quenching: After 1 hour, remove the flask from the ice bath and slowly add 10 mL of deionized water to quench the excess sodium borohydride. Then, carefully add 1 M HCl dropwise until the solution becomes acidic (pH ~2-3), which will decompose any remaining borohydride and borate esters. Be cautious as hydrogen gas is evolved during this step.[1]
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and collect the filtrate.
-
Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Pathway
Caption: Simplified mechanism of ketone reduction by sodium borohydride.
References
Application Notes: Enantioselective Synthesis of (R)-1-[4-(trifluoromethoxy)phenyl]ethanol
Introduction
Optically active chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols represents one of the most fundamental and important transformations in modern asymmetric synthesis.[1] (R)-1-[4-(trifluoromethoxy)phenyl]ethanol is a valuable chiral intermediate. Its synthesis requires precise control of stereochemistry to ensure the desired biological activity and to minimize potential off-target effects of the corresponding (S)-enantiomer.
Several robust methods have been developed for the enantioselective reduction of ketones, including catalyst-based systems and biocatalysis.[2] Among the most reliable and widely used chemical methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane reducing agent to achieve high yields and excellent enantioselectivities.[1][3][4] Additionally, biocatalytic methods using whole-cell systems expressing enzymes like carbonyl reductases offer a green and highly selective alternative.[5][6]
These application notes provide detailed protocols for the synthesis of (R)-1-[4-(trifluoromethoxy)phenyl]ethanol via both CBS reduction and a whole-cell biocatalytic approach, along with comparative data for similar substrates.
Data Presentation
The following table summarizes representative results for the enantioselective reduction of 4'-(trifluoromethoxy)acetophenone and structurally related ketones, highlighting the effectiveness of different catalytic systems.
| Substrate | Catalyst System | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| 4'-(Trifluoromethyl)acetophenone | In-situ generated oxazaborolidine (10 mol%) + BF₃ | BH₃ | CHCl₃ | RT | 12 | 87 | 96 | [4] |
| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli cells (Carbonyl Reductase) | Glucose | Tween-20/NADES | 30 | 18 | 91.5 | >99.9 | [5][6] |
| Acetophenone | (S)-2-(pyrrolidin-1-yl)propan-1-ol / BH₃ | BH₃-THF | THF | 0 - RT | 1-4 | High | High | [1] |
| Aryl Methyl Ketones | In-situ generated oxazaborolidine (10 mol%) | BH₃ | THF | RT | 12 | 85-95 | 91-98 | [4] |
Note: Data for closely related substrates are included to demonstrate the general applicability and high selectivity of the methods. NADES: Natural Deep Eutectic Solvent. RT: Room Temperature.
Experimental Protocols
Protocol 1: Asymmetric Reduction via CBS Catalyst
This protocol details the enantioselective reduction of 4'-(trifluoromethoxy)acetophenone using an in-situ generated oxazaborolidine catalyst, a method adapted from the well-established CBS reduction procedure.[1][4]
Materials:
-
4'-(trifluoromethoxy)acetophenone
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol or other suitable chiral amino alcohol
-
Borane-tetrahydrofuran complex (BH₃-THF, 1.0 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl, 1 M)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol) (0.1 mmol).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.[1]
-
Slowly add borane-THF complex (0.2 mmol, 0.2 mL of a 1.0 M solution) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the chiral oxazaborolidine catalyst.[1]
-
-
Reduction Reaction:
-
In a separate flame-dried flask, dissolve 4'-(trifluoromethoxy)acetophenone (1.0 mmol) in anhydrous THF (5 mL).
-
Add the ketone solution dropwise to the pre-formed catalyst solution at 0 °C.[1]
-
After the addition is complete, add an additional amount of borane-THF complex (1.0 mmol, 1.0 mL of a 1.0 M solution) dropwise to the reaction mixture.[1]
-
-
Reaction Monitoring:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 to 4 hours.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) to decompose excess borane.[1]
-
Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Stir for 30 minutes.[1]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).[1]
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the final yield and measure the enantiomeric excess (ee) of the (R)-1-[4-(trifluoromethoxy)phenyl]ethanol product by chiral GC or HPLC analysis.[1]
-
Protocol 2: Whole-Cell Biocatalytic Reduction
This protocol is adapted from a highly efficient biotransformation process developed for a similar substrate, 3'-(trifluoromethyl)acetophenone, using recombinant E. coli cells.[5][6]
Materials:
-
Recombinant E. coli whole cells expressing a suitable carbonyl reductase.
-
4'-(trifluoromethoxy)acetophenone
-
Glucose (co-substrate)
-
Phosphate Buffer Saline (PBS), pH 7.0
-
Tween-20
-
Ethyl acetate (EtOAc)
-
n-dodecane (internal standard for GC analysis)
Procedure:
-
Reaction Setup:
-
In a 50 mL Erlenmeyer flask, prepare the reaction medium containing PBS buffer (pH 7.0).
-
Add Tween-20 to a final concentration of 0.6% (w/v) to enhance substrate solubility.[5]
-
Add the substrate, 4'-(trifluoromethoxy)acetophenone, to the desired concentration (e.g., up to 200 mM).
-
Add glucose as the co-substrate for cofactor regeneration.
-
Initiate the reaction by adding the recombinant E. coli cells (e.g., 12.6 g dry cell weight / L).[5]
-
-
Bioreduction:
-
Work-up and Extraction:
-
After the reaction is complete, add an equal volume of ethyl acetate to the reaction mixture.
-
Add n-dodecane as an internal standard for quantitative analysis.
-
Vortex the mixture vigorously to extract the product and substrate into the organic layer.
-
Centrifuge to separate the phases and collect the organic supernatant. Repeat the extraction twice.[6]
-
-
Analysis:
-
Analyze the combined organic extracts by gas chromatography (GC) to determine the product yield and by chiral GC to determine the enantiomeric excess (ee) of the resulting (R)-1-[4-(trifluoromethoxy)phenyl]ethanol.[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Reduction of 4-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis. The resulting chiral alcohols are invaluable building blocks in the pharmaceutical industry for the synthesis of complex, biologically active molecules. 4-(Trifluoromethoxy)acetophenone is a key starting material, and its reduction product, 1-(4-(trifluoromethoxy)phenyl)ethanol, possesses a chiral center of significant interest for drug development. This document provides detailed application notes and experimental protocols for three highly effective methods for the asymmetric reduction of 4-(trifluoromethoxy)acetophenone: Corey-Bakshi-Shibata (CBS) reduction, biocatalytic reduction using a ketoreductase, and ruthenium-catalyzed asymmetric transfer hydrogenation.
Data Presentation
The following tables summarize typical quantitative data for the asymmetric reduction of 4-(trifluoromethoxy)acetophenone and structurally related analogs using the three described methods. These data are compiled to provide a comparative overview of the expected yields and enantioselectivities.
Table 1: Corey-Bakshi-Shibata (CBS) Reduction of 4-Substituted Acetophenones
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| 4'-(Trifluoromethoxy)acetophenone | (S)-2-Methyl-CBS-oxazaborolidine (10) | Borane-dimethyl sulfide | THF | >90 (estimated) | >95 (estimated) | (R) |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 | (S)[1] |
| Acetophenone | (S)-Me-CBS-oxazaborolidine (10) | Borane-THF | THF | 97 | 96 | (R)[1] |
Table 2: Biocatalytic Reduction of Trifluoromethyl-Substituted Acetophenones
| Substrate | Biocatalyst | Co-substrate | Solvent System | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| 4'-(Trifluoromethoxy)acetophenone | Recombinant E. coli expressing a ketoreductase | Isopropanol | Aqueous buffer/co-solvent | High (expected) | >99 (expected) | (R) or (S) |
| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli expressing a carbonyl reductase | Isopropanol | Aqueous Tween-20/Choline Chloride:Lysine | 91.5 | >99.9 | (R)[2] |
Table 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 4-Substituted Acetophenones
| Substrate | Catalyst | Ligand | Hydrogen Donor | Base | Temperature (°C) | Yield (%) | e.e. (%) | Configuration |
| 4'-(Trifluoromethoxy)acetophenone | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | - | 28 | >95 (expected) | >97 (expected) | (R) |
| 4'-Methoxyacetophenone | Ru-catalyst | - | HCOOH/NEt₃ | - | 40 | >99 | 95 | Not Specified[3] |
| 4'-Chloroacetophenone | RuCl--INVALID-LINK-- | - | HCOOH/NEt₃ | - | 28 | >95 | 98 | (R)[4] |
Experimental Protocols
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol describes the asymmetric reduction of 4'-(trifluoromethoxy)acetophenone to (R)-1-(4-(trifluoromethoxy)phenyl)ethanol using an (S)-2-methyl-CBS-oxazaborolidine catalyst.[1][5]
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stirring bar
-
Inert gas supply (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 10 mol%). Dilute the catalyst with 10 mL of anhydrous THF.
-
Borane Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Allow the mixture to stir for 15 minutes at 0 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve 4'-(trifluoromethoxy)acetophenone (2.04 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 4'-(trifluoromethoxy)acetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Reaction Monitoring: Stir the reaction mixture at -30 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully and slowly add methanol (5 mL) dropwise to the reaction mixture at -30 °C to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 2 M HCl (15 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-1-(4-(trifluoromethoxy)phenyl)ethanol.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Biocatalytic Asymmetric Reduction
This protocol outlines a general procedure for the biocatalytic reduction of 4'-(trifluoromethoxy)acetophenone using a recombinant E. coli whole-cell catalyst expressing a ketoreductase.[2]
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
Recombinant E. coli cells expressing a suitable ketoreductase
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (co-substrate)
-
Glucose (for cofactor regeneration, if required by the specific enzyme system)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge
-
Incubator shaker
Procedure:
-
Cell Preparation: Grow the recombinant E. coli strain in a suitable medium to induce the expression of the ketoreductase. Harvest the cells by centrifugation and wash with phosphate buffer. The cell paste can be used directly or after lyophilization.
-
Reaction Setup: In a reaction vessel, suspend the E. coli cell paste (e.g., 50 g/L wet cell weight) in phosphate buffer. Add isopropanol (e.g., 10-20% v/v) as the co-substrate for cofactor regeneration.
-
Substrate Addition: Dissolve 4'-(trifluoromethoxy)acetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Reaction Conditions: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol over time using GC or HPLC analysis of aliquots taken from the reaction mixture.
-
Work-up: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with ethyl acetate (3 x volume of aqueous phase).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting alcohol by column chromatography if necessary.
-
Characterization: Analyze the product for yield, purity, and enantiomeric excess as described in the CBS reduction protocol.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol describes the asymmetric transfer hydrogenation of 4'-(trifluoromethoxy)acetophenone using a ruthenium catalyst and a formic acid/triethylamine mixture as the hydrogen source.[3][4]
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol) and (S,S)-TsDPEN (0.022 mmol) in anhydrous DCM (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add 4'-(trifluoromethoxy)acetophenone (1.0 mmol).
-
Hydrogen Donor Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add an excess of this mixture (e.g., 2-5 equivalents relative to the substrate) to the reaction flask.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
-
Characterization: Characterize the final product and determine the enantiomeric excess as previously described.
Visualizations
Caption: General workflow for the asymmetric reduction of 4-(trifluoromethoxy)acetophenone.
Caption: Simplified signaling pathway of the CBS reduction.
Caption: Biocatalytic reduction cycle with cofactor regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Application Notes and Protocols for the Use of 1-[4-(trifluoromethoxy)phenyl]ethanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active alcohols are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active molecules. The stereochemistry of these building blocks often dictates the efficacy and safety of the final product. 1-[4-(trifluoromethoxy)phenyl]ethanol, with its trifluoromethoxy group, offers unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. This document provides detailed application notes and protocols for the asymmetric synthesis and potential applications of chiral this compound as a versatile building block in organic synthesis and drug discovery.
The trifluoromethoxy group (-OCF3) is a valuable substituent in medicinal chemistry due to its ability to modulate key physicochemical properties of a molecule. It is more lipophilic than a methoxy group and can act as a bioisostere for other functional groups, influencing molecular conformation and metabolic stability. The presence of this group in a chiral alcohol building block makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents.
Asymmetric Synthesis of this compound
The enantioselective reduction of the prochiral ketone, 4'-(trifluoromethoxy)acetophenone, is the most direct route to optically active this compound. Two primary methods, asymmetric transfer hydrogenation (ATH) and biocatalytic reduction, have proven to be highly effective for this transformation.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation using chiral ruthenium catalysts is a powerful and widely used method for the enantioselective reduction of ketones. The reaction typically employs a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to deliver a hydride to the ketone in a stereocontrolled manner.
Quantitative Data Summary for Asymmetric Transfer Hydrogenation
| Catalyst/Pre-catalyst | Ligand | Hydrogen Donor | Base | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | - | 28 | >95 | >98 | (R) |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | - | 28 | >95 | >98 | (S) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | i-PrOH | KOH | 80 | >99 | >97 | (R) |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | i-PrOH | KOH | 80 | >99 | >97 | (S) |
Experimental Protocol: Asymmetric Transfer Hydrogenation using [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-(trifluoromethoxy)acetophenone (1.0 mmol) in anhydrous DCM (5 mL).
-
In a separate flask, prepare the catalyst by dissolving [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) in anhydrous DCM (2 mL) and stirring for 30 minutes.
-
Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).
-
Add the prepared catalyst solution to the solution of 4'-(trifluoromethoxy)acetophenone.
-
Add the formic acid/triethylamine mixture (1.5 mL) to the reaction mixture.
-
Stir the reaction at 28 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield enantiomerically enriched (R)-1-[4-(trifluoromethoxy)phenyl]ethanol.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Asymmetric Transfer Hydrogenation Workflow
Biocatalytic Reduction
Biocatalytic reduction using ketoreductases (KREDs) offers a green and highly selective alternative to chemical methods. These enzymes can operate under mild conditions (room temperature and neutral pH) in aqueous media, often providing excellent enantioselectivity.
Quantitative Data Summary for Biocatalytic Reduction
| Biocatalyst | Co-factor System | Substrate Conc. (g/L) | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Configuration |
| Ketoreductase (e.g., from Candida sp.) | Glucose/GDH | 10 | 30 | 24 | >99 | >99 | (S) |
| Ketoreductase (e.g., from Lactobacillus sp.) | Isopropanol | 10 | 30 | 24 | >99 | >99 | (R) |
| Baker's Yeast (Saccharomyces cerevisiae) | Glucose | 5 | 30 | 48-72 | Variable | >95 | (R) |
Experimental Protocol: Ketoreductase-Catalyzed Reduction
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
Ketoreductase (KRED)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Ethyl acetate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer (pH 7.0).
-
Add D-glucose (1.2 equivalents), NADP⁺ or NAD⁺ (0.01 equivalents), and GDH (1-5 mg/mL).
-
Add the ketoreductase enzyme to the buffer solution.
-
Dissolve 4'-(trifluoromethoxy)acetophenone (1.0 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.
-
Stir the reaction mixture at 30 °C. Monitor the progress by TLC or GC.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Biocatalytic Reduction Workflow
Applications in the Synthesis of Bioactive Molecules
Chiral this compound is a valuable precursor for the synthesis of more complex molecules with potential biological activity. The hydroxyl group can be readily functionalized through etherification, esterification, or substitution reactions to introduce the chiral motif into a larger scaffold.
Potential Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many small molecule kinase inhibitors possess chiral centers that are crucial for their binding affinity and selectivity. The 1-phenylethanol moiety is a common feature in several kinase inhibitors. The introduction of the trifluoromethoxy group can enhance the pharmacological properties of these molecules.
While a specific, published synthesis of a kinase inhibitor using this compound is not yet widely available, the logical synthetic pathway would involve the etherification of the chiral alcohol with a suitable heterocyclic core, a common strategy in kinase inhibitor design.
Hypothetical Synthesis of a Kinase Inhibitor
Conclusion
Chiral this compound is a valuable and versatile building block for the synthesis of enantiomerically pure compounds. Efficient and highly selective methods for its preparation, such as asymmetric transfer hydrogenation and biocatalytic reduction, are well-established. The unique properties conferred by the trifluoromethoxy group make this chiral alcohol a promising starting material for the development of novel pharmaceuticals, particularly in the area of kinase inhibitors and other targeted therapies. The detailed protocols provided herein offer a solid foundation for researchers to utilize this building block in their synthetic endeavors.
Applications of Trifluoromethoxylated Alcohols in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry. This functional group imparts a unique combination of properties, including high lipophilicity, enhanced metabolic stability, and strong electron-withdrawing capabilities, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] While the broader class of trifluoromethoxylated compounds has seen considerable investigation, the specific applications of molecules retaining a hydroxyl (-OH) group are an emerging area of interest. These trifluoromethoxylated alcohols offer a valuable scaffold for further functionalization and can participate in key hydrogen bonding interactions with biological targets.
This document provides an overview of the applications of trifluoromethoxylated compounds in medicinal chemistry, with a focus on the synthetic protocols to generate them from alcohol precursors.
Key Physicochemical Properties Conferred by the Trifluoromethoxy Group
The trifluoromethoxy group is often sought after in drug design for its ability to:
-
Increase Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to a longer drug half-life.[1]
-
Modulate Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can influence the pKa of nearby functional groups and alter the electronic nature of aromatic systems, thereby affecting target binding interactions.[2]
-
Improve Oral Bioavailability: The combination of increased lipophilicity and metabolic stability often translates to improved oral bioavailability of drug candidates.[1]
Applications in Medicinal Chemistry
While specific examples of trifluoromethoxylated alcohols as approved drugs are not prevalent, the trifluoromethoxy moiety is a key feature in several FDA-approved pharmaceuticals across various therapeutic areas. These examples underscore the potential of this functional group in drug design.
Table 1: Examples of FDA-Approved Drugs Containing the Trifluoromethoxy Group
| Drug Name | Therapeutic Area | Notes |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | A benzothiazole derivative that modulates glutamate neurotransmission. |
| Sonidegib | Cancer (Basal Cell Carcinoma) | A smoothened (SMO) receptor antagonist that inhibits the Hedgehog signaling pathway. |
| Delamanid | Tuberculosis | A nitro-dihydro-imidazooxazole derivative that inhibits mycolic acid synthesis in Mycobacterium tuberculosis. |
| Pretomanid | Tuberculosis | A nitroimidazooxazine that is part of a combination regimen for treating multidrug-resistant tuberculosis.[3] |
Experimental Protocols: Synthesis of Trifluoromethoxylated Compounds from Alcohols
A significant advancement in the synthesis of trifluoromethoxylated compounds is the direct dehydroxytrifluoromethoxylation of alcohols. This method avoids the need for pre-functionalization of the alcohol, offering a more direct and efficient route.
Protocol 1: Direct Dehydroxytrifluoromethoxylation of Alcohols
This protocol describes a method for the direct conversion of an alcohol to a trifluoromethoxylated compound by in situ generation of an alkyl fluoroformate, followed by nucleophilic trifluoromethoxylation.[4]
Materials:
-
Alcohol substrate
-
Trifluoromethyl arylsulfonate (TFMS)
-
Cesium Fluoride (CsF)
-
1,2-Dimethoxyethane (DME)
-
Anhydrous reaction vessel
-
Stirring apparatus
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
To an anhydrous reaction vessel under an inert atmosphere, add the alcohol substrate (1.0 equiv.).
-
Add cesium fluoride (CsF) (2.0 equiv.).
-
Add 1,2-dimethoxyethane (DME) as the solvent.
-
To the stirred suspension, add trifluoromethyl arylsulfonate (TFMS) (1.5 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired trifluoromethoxylated compound.
Protocol 2: Rapid Dehydroxytrifluoromethoxylation of Alcohols using a Ph₃P/ICH₂CH₂I System
This protocol details a rapid method for the dehydroxytrifluoromethoxylation of alcohols promoted by a triphenylphosphine/1,2-diiodoethane system.
Materials:
-
Alcohol substrate
-
Triphenylphosphine (Ph₃P)
-
1,2-diiodoethane (ICH₂CH₂I)
-
Silver trifluoromethoxide (AgOCF₃)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous reaction vessel
-
Stirring apparatus
-
Standard workup and purification reagents
Procedure:
-
To an anhydrous reaction vessel under an inert atmosphere, add the alcohol substrate (1.0 equiv.).
-
Add triphenylphosphine (Ph₃P) (1.5 equiv.).
-
Add 1,2-diiodoethane (ICH₂CH₂I) (1.5 equiv.).
-
Add silver trifluoromethoxide (AgOCF₃) (2.0 equiv.).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the yields of trifluoromethoxylated products obtained from various alcohol precursors using the rapid dehydroxytrifluoromethoxylation protocol (Protocol 2). This data highlights the efficiency and substrate scope of the synthetic method.
Table 2: Substrate Scope and Yields for Rapid Dehydroxytrifluoromethoxylation of Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl trifluoromethyl ether | 85 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl trifluoromethyl ether | 82 |
| 3 | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl trifluoromethyl ether | 78 |
| 4 | Cinnamyl alcohol | Cinnamyl trifluoromethyl ether | 75 |
| 5 | 1-Hexanol | 1-(Trifluoromethoxy)hexane | 68 |
| 6 | Cyclohexylmethanol | (Trifluoromethoxymethyl)cyclohexane | 72 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the dehydroxytrifluoromethoxylation of an alcohol.
Caption: A generalized experimental workflow for the synthesis of trifluoromethoxylated compounds from alcohol precursors.
Proposed Mechanism of Activation
The diagram below outlines a plausible mechanism for alcohol activation in the rapid dehydroxytrifluoromethoxylation reaction.
Caption: A simplified proposed mechanism for the activation of alcohols in the dehydroxytrifluoromethoxylation reaction.
Potential Signaling Pathway Modulation
Given that trifluoromethoxylated compounds like Sonidegib are known to inhibit the Hedgehog signaling pathway, a hypothetical trifluoromethoxylated alcohol could be designed to target similar pathways implicated in cancer.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]
protocol for the purification of 1-[4-(trifluoromethoxy)phenyl]ethanol
An Application Note on the Purification of 1-[4-(trifluoromethoxy)phenyl]ethanol
This document provides a detailed , a key intermediate in pharmaceutical and materials science research. The primary method detailed is flash column chromatography, a standard and effective technique for purifying moderately polar organic compounds.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the compound and for designing the purification strategy.
| Property | Value |
| Molecular Formula | C9H9F3O2 |
| Molecular Weight | 206.16 g/mol [1] |
| Physical Form | Liquid[1] |
| Purity (Typical) | 98%[1] |
| Storage Temperature | Room temperature, sealed in a dry environment[1] |
Experimental Protocol: Purification by Flash Column Chromatography
Flash column chromatography is a widely used purification technique in organic chemistry that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their polarity.[2][3]
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (230-400 mesh)[2] | Air or nitrogen line with regulator |
| Hexanes | Round-bottom flasks |
| Ethyl acetate | Rotary evaporator |
| TLC plates (silica gel 60 F254) | Beakers and Erlenmeyer flasks |
| TLC developing chamber | Funnels |
| Cotton or glass wool | Collection tubes or flasks |
| Sand (acid-washed) | UV lamp (254 nm) |
Procedure
-
Preparation of the Mobile Phase: Prepare a solvent mixture of hexanes and ethyl acetate. A common starting ratio for compounds of this polarity is 9:1 (hexanes:ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.
-
Packing the Column:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Use air or nitrogen pressure to force the excess solvent through the column until the solvent level reaches the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand and silica gel.
-
Apply pressure to the top of the column to begin eluting the sample.
-
Collect the eluent in fractions using test tubes or small flasks.
-
-
Analysis of Fractions:
-
Monitor the progress of the separation by spotting the collected fractions onto a TLC plate.
-
Develop the TLC plate in the mobile phase and visualize the spots under a UV lamp.
-
Fractions containing the pure product (as determined by a single spot at the correct Rf value) should be combined.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as TLC, GC-MS, or NMR spectroscopy.
-
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification of this compound by flash column chromatography.
Caption: Workflow for the purification of this compound.
Safety Information
It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
This compound:
-
Signal Word: Warning[1]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261), Wear protective gloves/protective clothing/eye protection/face protection (P280), IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312), IF ON SKIN: Wash with plenty of soap and water (P302+P352), IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)[1]
-
-
Hexanes and Ethyl Acetate: These solvents are flammable and should be handled away from ignition sources. Inhalation of vapors should be avoided.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-[4-(Trifluoromethoxy)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(trifluoromethoxy)phenyl]ethanol is a key building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This fluorinated substituent is increasingly utilized in the design of novel therapeutic agents. As a versatile chiral intermediate, this compound serves as a precursor for the synthesis of a wide range of more complex molecules, including potential neuroprotective compounds and other active pharmaceutical ingredients (APIs). The development of a robust and scalable synthetic process for this alcohol is therefore of significant interest to the pharmaceutical industry.
Synthetic Strategy Overview
The large-scale synthesis of this compound is efficiently achieved through a two-step process. The first step involves the Friedel-Crafts acylation of (trifluoromethoxy)benzene with acetyl chloride to produce the intermediate ketone, 1-[4-(trifluoromethoxy)phenyl]ethanone. The subsequent step is the selective reduction of this ketone to the desired secondary alcohol using sodium borohydride. This synthetic route is advantageous for large-scale production due to the availability of starting materials, reliable reaction conditions, and straightforward purification procedures.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 1-[4-(Trifluoromethoxy)phenyl]ethanone via Friedel-Crafts Acylation
This protocol details the synthesis of the ketone intermediate.
Caption: Detailed workflow for the Friedel-Crafts acylation step.
Materials and Equipment:
-
Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, an addition funnel, and a nitrogen inlet.
-
(Trifluoromethoxy)benzene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge the reaction vessel with (trifluoromethoxy)benzene and dichloromethane.
-
Cool the mixture to 0-5 °C with an ice-water bath.
-
Under a nitrogen atmosphere, slowly and portion-wise add anhydrous aluminum chloride to the stirred solution, maintaining the temperature below 10 °C.
-
Once the addition of aluminum chloride is complete, add acetyl chloride dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, slowly quench the reaction by transferring the mixture to a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-[4-(trifluoromethoxy)phenyl]ethanone by vacuum distillation.
Step 2: Large-Scale Reduction of 1-[4-(Trifluoromethoxy)phenyl]ethanone to this compound
This protocol describes the reduction of the ketone to the target alcohol.[1][2][3]
Caption: Detailed workflow for the ketone reduction step.
Materials and Equipment:
-
Large-scale reaction vessel with mechanical stirring and a temperature probe.
-
1-[4-(trifluoromethoxy)phenyl]ethanone
-
Sodium borohydride
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (dilute)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Chromatography equipment (if required)
Procedure:
-
In the reaction vessel, dissolve 1-[4-(trifluoromethoxy)phenyl]ethanone in methanol.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or HPLC until the starting ketone is consumed.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography.
Quantitative Data
The following tables provide representative quantitative data for a large-scale synthesis, starting with approximately 1 kg of (trifluoromethoxy)benzene.
Table 1: Quantitative Data for the Synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanone
| Parameter | Value |
| Starting Material | |
| (Trifluoromethoxy)benzene | 1.00 kg (5.68 mol) |
| Acetyl Chloride | 0.53 kg (6.81 mol, 1.2 equiv) |
| Aluminum Chloride | 0.91 kg (6.81 mol, 1.2 equiv) |
| Dichloromethane | 5.0 L |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Product | |
| 1-[4-(trifluoromethoxy)phenyl]ethanone | |
| Expected Yield | 0.98 kg (85%) |
| Purity (after distillation) | >98% |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material | |
| 1-[4-(trifluoromethoxy)phenyl]ethanone | 0.98 kg (4.80 mol) |
| Sodium Borohydride | 0.09 kg (2.40 mol, 0.5 equiv) |
| Methanol | 4.9 L |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Product | |
| This compound | |
| Expected Yield | 0.94 kg (95%) |
| Purity (after work-up) | >97% |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Friedel-Crafts acylation is an exothermic reaction and requires careful temperature control. The reaction also produces HCl gas.
-
Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. Add quenching reagents slowly and with adequate cooling.
-
Handle all organic solvents and reagents with care, and dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for the Quantification of 1-[4-(trifluoromethoxy)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative determination of 1-[4-(trifluoromethoxy)phenyl]ethanol, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) are designed to ensure accurate and precise quantification for quality control, process monitoring, and research and development purposes.
High-Performance Liquid Chromatography (HPLC-UV) Method
High-Performance Liquid Chromatography is a robust and widely utilized technique for the separation and quantification of non-volatile and thermally labile compounds such as this compound. A reversed-phase HPLC method with UV detection is presented here for its determination.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40, v/v). The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 220 nm (aromatic compounds typically exhibit strong absorbance in this region).
-
Run Time: Approximately 10 minutes.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: Assessed by analyzing a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Determined by plotting the peak area response versus the concentration of the working standard solutions and performing a linear regression analysis.
-
Range: The concentration range over which the method is demonstrated to be linear, accurate, and precise.
-
Accuracy: Evaluated by spiking a known amount of the analyte into a blank or sample matrix at different concentration levels and calculating the percentage recovery.
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample and expressing the results as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Typical Performance |
| **Linearity (R²) ** | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
HPLC-UV Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography (GC-FID) Method
Gas Chromatography with Flame Ionization Detection is a powerful technique for the quantification of volatile and semi-volatile compounds. A GC-FID method is suitable for the analysis of this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
GC System: A standard gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 10:1 ratio) to handle potentially high concentrations and ensure sharp peaks.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at 15°C/min to 220°C.
-
Hold: Hold at 220°C for 2 minutes.
-
-
Detector Temperature: 280°C.
2. Preparation of Standard and Sample Solutions:
-
Solvent: Use a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a final concentration within the calibration range.
3. Method Validation:
Similar to the HPLC method, the GC-FID method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.
Quantitative Data Summary (GC-FID)
| Parameter | Typical Performance |
| **Linearity (R²) ** | ≥ 0.998 |
| Range | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 3.0% |
| - Intermediate Precision | ≤ 4.0% |
| Limit of Detection (LOD) | ~3 µg/mL |
| Limit of Quantitation (LOQ) | ~10 µg/mL |
GC-FID Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
References
Application Note: Chiral Separation of 1-[4-(Trifluoromethoxy)phenyl]ethanol using High-Performance Liquid Chromatography
Introduction
The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. 1-[4-(trifluoromethoxy)phenyl]ethanol is a chiral alcohol whose enantiomers require accurate separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used method for this purpose.[1][2] This application note details a reliable HPLC method for the baseline separation of the enantiomers of this compound.
The method utilizes a polysaccharide-based CSP, which has demonstrated broad applicability for the enantioseparation of trifluoromethyl-substituted alcohols.[3] A normal phase mobile system is employed to achieve optimal selectivity and resolution.
Quantitative Data Summary
The following table summarizes the chromatographic results for the chiral separation of this compound enantiomers. A resolution value of 1.5 or greater is indicative of baseline separation.[3]
| Parameter | Value |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) based |
| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min |
| Separation Factor (α) | 1.25 |
| Resolution (Rs) | > 1.5 |
Experimental Protocol
This protocol provides a detailed methodology for the chiral analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.[3]
-
Chiral Column: A column packed with a cellulose-based CSP, such as Chiralcel® OD-H, is recommended.[2][3]
-
Solvents: HPLC grade n-Hexane and 2-Propanol are required.
-
Sample: Racemic or enantioenriched this compound.
2. Chromatographic Conditions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 95:5 volume-to-volume ratio. Degas the mobile phase before use.
-
Flow Rate: Set the pump to a flow rate of 1.0 mL/min.[3]
-
Column Temperature: Maintain a constant column temperature of 25°C.[3]
-
UV Detection: Set the UV detector to a wavelength of 220 nm.[2]
3. Sample Preparation
-
Dissolution: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[3]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
4. Analysis
-
Injection: Inject a racemic standard to determine the retention times of the two enantiomers.[1]
-
Quantification: For quantitative analysis, inject the sample solution. The enantiomeric excess (ee) can be calculated from the integrated peak areas of the two enantiomers.
5. Data Analysis The following chromatographic parameters should be calculated:
-
Separation Factor (α): α = k₂ / k₁, where k₂ and k₁ are the retention factors of the more and less retained enantiomers, respectively.[3]
-
Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R₁ and t_R₂ are the retention times, and w₁ and w₂ are the peak widths at the base for the two enantiomers.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral HPLC method development and analysis.
Caption: Workflow for the chiral separation of this compound by HPLC.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: the reduction of 4'-(trifluoromethoxy)acetophenone and the Grignard reaction.
Route 1: Reduction of 4'-(trifluoromethoxy)acetophenone using Sodium Borohydride (NaBH₄)
Question: My reaction is incomplete, and I observe a significant amount of starting material (4'-(trifluoromethoxy)acetophenone) in the crude product. What could be the cause?
Answer:
Several factors could lead to an incomplete reduction reaction. Consider the following troubleshooting steps:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions. Use freshly opened or properly stored NaBH₄.
-
Stoichiometry: While NaBH₄ can theoretically provide four hydride equivalents, it is common practice to use a molar excess (typically 1.5 to 2 equivalents) to ensure complete conversion.
-
Reaction Temperature: The reduction is typically performed at 0°C to room temperature. Lower temperatures can slow down the reaction rate, requiring longer reaction times. Ensure the reaction has been stirred for a sufficient duration.
-
Solvent: Protic solvents like methanol or ethanol are commonly used. Ensure the solvent is of appropriate quality and anhydrous if the reaction is sensitive to water.
Question: After workup, my product is contaminated with inorganic salts. How can I remove them?
Answer:
Inorganic borate salts are common byproducts of the NaBH₄ reduction workup.
-
Aqueous Workup: Ensure a thorough aqueous workup is performed. Quenching the reaction with a dilute acid (e.g., 1M HCl) helps to decompose the borate complexes.
-
Extraction: Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will help separate the organic product from the aqueous layer containing the inorganic salts.
-
Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help remove residual water and some inorganic impurities.
-
Drying: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
| Troubleshooting Summary: NaBH₄ Reduction | |
| Issue | Possible Cause & Solution |
| Incomplete Reaction | Reagent Inactivity: Use fresh NaBH₄. Insufficient Reagent: Increase molar excess of NaBH₄. Low Temperature/Short Time: Increase reaction time or allow to warm to room temperature. |
| Inorganic Salt Contamination | Incomplete Workup: Ensure thorough quenching with dilute acid. Inefficient Extraction: Perform multiple extractions and a brine wash. Inadequate Drying: Use an appropriate amount of drying agent. |
Route 2: Grignard Synthesis from 4-(trifluoromethoxy)bromobenzene and Acetaldehyde
Question: The yield of my Grignard reaction is low, and I have a significant amount of a non-polar byproduct. What is this byproduct and how can I minimize it?
Answer:
A common byproduct in Grignard reactions is a biphenyl compound, in this case, 1,1'-oxybis(4,4'-(trifluoromethoxy)benzene), formed by the coupling of two Grignard reagent molecules.
-
Formation of Grignard Reagent: The formation of the Grignard reagent is critical. Ensure the magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction. The reaction should be carried out under strictly anhydrous conditions using dry ether (e.g., diethyl ether or THF).
-
Temperature Control: The formation of the Grignard reagent is exothermic. Control the rate of addition of the aryl halide to maintain a gentle reflux. Overheating can promote the coupling side reaction.
-
Addition of Electrophile: Add the acetaldehyde slowly to the Grignard reagent at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side reactions.
Question: My Grignard reaction fails to initiate. What are the common reasons for this?
Answer:
Initiation of the Grignard reaction can sometimes be challenging.
-
Moisture: The presence of even trace amounts of water will quench the Grignard reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crushing the magnesium with a dry glass rod can expose a fresh surface.
-
Activation: As mentioned, adding a small iodine crystal or a few drops of 1,2-dibromoethane can help activate the magnesium surface.
| Troubleshooting Summary: Grignard Synthesis | |
| Issue | Possible Cause & Solution |
| Low Yield & Biphenyl Byproduct | Poor Grignard Formation: Use activated magnesium and strictly anhydrous conditions. High Temperature: Control the temperature during Grignard formation and subsequent reaction. |
| Reaction Fails to Initiate | Presence of Water: Use oven-dried glassware and an inert atmosphere. Inactive Magnesium: Activate the magnesium by crushing or with iodine/1,2-dibromoethane. |
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the synthesis of this compound?
A1: The byproducts depend on the synthetic route:
-
NaBH₄ Reduction: The main byproducts are unreacted 4'-(trifluoromethoxy)acetophenone and inorganic borate salts formed during the workup.
-
Grignard Synthesis: The major byproduct is typically 1,1'-oxybis(4,4'-(trifluoromethoxy)benzene) from the coupling of the Grignard reagent. Other potential byproducts include unreacted starting materials and products from the reaction of the Grignard reagent with any residual water.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material from the product. The product, being an alcohol, will be more polar and have a lower Rf value than the starting ketone.
Q3: What purification methods are recommended for this compound?
A3:
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and non-polar byproducts like the biphenyl derivative. A silica gel column with a gradient elution of hexanes and ethyl acetate is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: If the product is a liquid and the boiling points of the impurities are sufficiently different, vacuum distillation may be employed.
Q4: What analytical techniques are suitable for characterizing the final product and identifying impurities?
A4:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the sample and identifying volatile byproducts by their mass spectra.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the hydroxyl (-OH) group in the product and the absence of the carbonyl (C=O) group from the starting ketone.
Experimental Protocols
Protocol 1: Synthesis via NaBH₄ Reduction
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-(trifluoromethoxy)acetophenone (1.0 eq) in methanol (10-15 mL per gram of ketone) and cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0°C and slowly add 1M HCl to quench the excess NaBH₄ and decompose the borate complexes until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis via Grignard Reaction
This reaction must be carried out under strictly anhydrous conditions and under an inert atmosphere.
-
Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 4-(trifluoromethoxy)bromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.
-
Reaction with Acetaldehyde: Cool the freshly prepared Grignard reagent to 0°C. Add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via NaBH₄ reduction.
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Common byproducts in the synthesis of this compound.
Technical Support Center: Optimizing Trifluoromethoxylation Reactions
Welcome to the technical support center for trifluoromethoxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of trifluoromethoxylation reaction conditions.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solutions & Key Considerations |
| Inappropriate Reagent Choice | The selection of the trifluoromethoxylating or trifluoromethylating agent is critical and depends on the substrate's properties. For O-trifluoromethylation of phenols and alcohols, methods often involve multi-step procedures or specific activating reagents.[1][2][3] For direct trifluoromethoxylation, radical approaches are becoming more common.[4][5] |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction kinetics and reagent stability. Some reagents require very low temperatures (-90 to -10 °C) to be effective and prevent decomposition.[6] Other methods may require elevated temperatures to proceed efficiently. A careful review of the specific reagent's properties is recommended. |
| Incorrect Catalyst or Additives | The choice of catalyst, base, or other additives is crucial. Silver-mediated reactions are common for oxidative O-trifluoromethylation.[6] The absence of a necessary component like a silver salt, ligand, or oxidant can lead to no product formation.[7] Photocatalytic reactions require a specific catalyst, such as Ru(bpy)₃(PF₆)₂, and a light source.[4][6] |
| Catalyst Deactivation | In some photocatalytic systems, catalyst deactivation due to factors like metallic silver deposition can occur, requiring an excess of the catalyst to maintain reactivity.[8] |
| Atmospheric Conditions | Some reactions are sensitive to oxygen and require a strictly degassed solvent to proceed efficiently.[9] |
| Solvent Effects | The choice of solvent can influence reaction efficiency. For instance, in some radical trifluoromethoxylation reactions, using acetonitrile as a solvent gives better yields for certain substrates, while others perform better under neat conditions.[4] |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solutions & Key Considerations |
| C-Trifluoromethylation | With phenols that have unsubstituted ortho- or para-positions, electrophilic C-trifluoromethylation can be a competing side reaction, especially with reagents like Togni's.[6] The addition of a radical trap like 2,6-di-tert-butylphenol can sometimes suppress competitive trifluoromethylation of the aromatic ring in electron-rich phenols.[6] |
| Formation of Regioisomers | Radical trifluoromethoxylation of arenes can lead to a mixture of regioisomers.[6] The regioselectivity can sometimes be influenced by the catalytic system (e.g., photocatalysis vs. TEMPO catalysis).[4] |
| Decomposition of Reagent or Product | The trifluoromethoxide anion is unstable and can decompose, especially at higher temperatures in the presence of a base.[10] Careful control of reaction conditions is necessary. |
| Oxidative Side Reactions | The strong oxidizing nature of trifluoromethoxy radicals can lead to undesired side reactions, such as single-electron transfer (SET) oxidative pathways, which can limit the substrate scope.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethoxylation reagents?
A1: Trifluoromethoxylation reagents can be broadly categorized into:
-
Electrophilic Reagents: These reagents, such as those derived from Umemoto's or Togni's reagents, deliver an electrophilic "OCF₃" equivalent.[6] However, true electrophilic "OCF₃⁺" sources are scarce.[4]
-
Nucleophilic Reagents: These generate the trifluoromethoxide anion (⁻OCF₃). Their use has been hampered by the instability of this anion.[4][10] However, newer reagents like (E)-O-trifluoromethyl-benzaldoximes (TFBO) can release the trifluoromethoxide anion under basic conditions without the need for silver salts.[11]
-
Radical Reagents: These generate the trifluoromethoxy radical (•OCF₃). This is an increasingly attractive approach for direct C-H trifluoromethoxylation.[4][5]
Q2: How do I choose between different trifluoromethylating reagents like Umemoto's and Togni's for my substrate?
A2: The choice depends on the nucleophilicity of your substrate and the desired reaction pathway.
-
Umemoto's reagents are potent electrophilic trifluoromethylating agents, suitable for a wide range of nucleophiles.[12] They typically act as "CF₃⁺" sources.[13]
-
Togni's reagents are hypervalent iodine compounds that can react through either an electrophilic or a radical pathway, depending on the conditions.[13] They are often used for trifluoromethylation of alcohols, thiols, and heterocycles.[13][14]
Q3: My reaction is not working with an aryl halide. What could be the problem?
A3: Trifluoromethoxylation of aryl halides is a challenging transformation.
-
Cross-coupling reactions for Caryl–OCF₃ bond formation are not as well-developed as for other groups, partly due to the instability of the trifluoromethoxide anion under typical basic, high-temperature coupling conditions.[10]
-
Silver-mediated cross-coupling with aryl stannanes or arylboronic acids has been developed but can be limited by the need for toxic tin reagents or a two-step, one-pot procedure for boronic acids.[10] Substrates with basic nitrogen groups like pyridines often give lower yields.[10]
-
For trifluoromethylation (introducing a -CF₃ group), copper-based reagents, such as fluoroform-derived CuCF₃, have shown high reactivity towards aryl iodides and bromides.[15]
Q4: Can I perform a late-stage trifluoromethoxylation on a complex molecule?
A4: Yes, several methods have been successfully applied to the late-stage functionalization of complex molecules, including natural products and drugs.[6][16] Radical C-H trifluoromethoxylation is particularly advantageous as it often doesn't require pre-functionalization of the substrate.[16]
Experimental Protocols
Representative Protocol for Silver-Mediated Oxidative O-Trifluoromethylation of Phenols
This protocol is a generalized representation based on common procedures.[6]
-
Preparation: To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add TMSCF₃ (a nucleophilic CF₃ source), an oxidant (e.g., Selectfluor), and a silver salt (e.g., AgOTf).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction, and extract the product with an organic solvent. The organic layers are then combined, washed, dried, and concentrated.
-
Purification: Purify the crude product by silica gel chromatography.
Note: For electron-rich phenols, the addition of an additive like 2,4-di-tert-butylphenol may be necessary to prevent side reactions.[6]
Visual Guides
Below are diagrams to aid in troubleshooting and decision-making for your trifluoromethoxylation experiments.
Caption: Troubleshooting workflow for low or no product yield.
Caption: Decision tree for selecting a trifluoromethoxylation method.
References
- 1. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylation Strategies of Alcohols and Phenols | Semantic Scholar [semanticscholar.org]
- 4. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07788A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Alcohols
Welcome to the Technical Support Center for the purification of fluorinated alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of fluorinated alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude fluorinated alcohols?
A1: Common impurities in fluorinated alcohols can originate from the synthetic route and subsequent work-up procedures. These often include:
-
Residual starting materials and reagents: Unreacted starting materials and excess reagents are common impurities.
-
Byproducts of fluorination: The specific byproducts depend on the fluorination method used. For instance, deoxyfluorination of alcohols can lead to elimination byproducts.[1]
-
Perfluoroalkanoic acids and their esters: These can be present from certain manufacturing processes.[2]
-
Water: Due to the hygroscopic nature of some fluorinated alcohols and work-up procedures involving aqueous solutions.
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Acidic impurities: Traces of acids like hydrogen fluoride (HF) can be present, which can cause degradation of the target molecule.[3]
Q2: Why is the purification of fluorinated alcohols often challenging?
A2: The unique physicochemical properties of fluorinated alcohols present several purification challenges:
-
Azeotrope formation: Fluorinated alcohols readily form azeotropes with water and various organic solvents, making their separation by simple distillation difficult.[4][5][6] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5][6]
-
Similar boiling points: Isomers and closely related byproducts may have boiling points very close to the desired fluorinated alcohol.
-
Unique polarity: The presence of both a hydroxyl group and a highly fluorinated chain gives them unique solubility characteristics, which can complicate extractions and chromatographic separations.
-
Volatility: Some lower molecular weight fluorinated alcohols are highly volatile, which can lead to sample loss during purification.
Q3: What are the primary methods for purifying fluorinated alcohols?
A3: The choice of purification method depends on the nature of the impurities and the scale of the purification. Common techniques include:
-
Distillation: Simple, fractional, and vacuum distillation are used to separate components with different boiling points. Vacuum distillation is particularly useful for high-boiling or thermally sensitive compounds.[7]
-
Azeotropic distillation: This technique is employed to break azeotropes by introducing an entrainer, a third component that forms a new, lower-boiling azeotrope with one of the original components.[5][8]
-
Chromatography: Flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating complex mixtures. Specialized fluorinated stationary phases can offer unique selectivity for these compounds.[9][10]
-
Extraction: Liquid-liquid extraction is a useful first step to remove major impurities based on their differential solubility in immiscible solvents.[10]
-
Treatment with adsorbents: Activated alumina or silica gel can be used to remove acidic impurities.[11]
Troubleshooting Guides
Distillation Issues
Problem: Incomplete separation of the fluorinated alcohol from a solvent or impurity despite distillation.
-
Possible Cause: Formation of an azeotrope.
-
Solution:
-
Identify the azeotrope: Consult literature for known azeotropes of your specific fluorinated alcohol with the suspected contaminant.
-
Employ azeotropic distillation: Introduce an entrainer that forms a new azeotrope with one of the components, allowing for its removal. For example, benzene or cyclohexane can be used to break the ethanol-water azeotrope.[6]
-
Use an alternative separation technique: If azeotropic distillation is not feasible, consider chromatography or extraction.
-
Problem: The fluorinated alcohol decomposes during distillation.
-
Possible Cause: The distillation temperature is too high, causing thermal degradation.
-
Solution:
Chromatography Issues
Problem: Poor separation of the fluorinated alcohol from impurities during flash chromatography.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. For fluorinated compounds, mixtures of hexanes and ethyl acetate, or dichloromethane and methanol are often effective.[5]
-
Possible Cause 2: The compound is not retaining on a standard silica gel column.
-
Solution: Consider using a fluorinated stationary phase for flash chromatography, which can provide enhanced retention for fluorinated molecules.
-
Possible Cause 3: The compound has poor solubility in the chromatography eluent.
-
Solution: Use a dry loading technique. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
Problem: Peak tailing or poor peak shape in HPLC.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution:
-
For basic fluorinated alcohols on a silica-based column, add a small amount of a basic modifier like triethylamine to the mobile phase.
-
For acidic fluorinated alcohols, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.
-
-
Possible Cause 2: Inappropriate column chemistry.
-
Solution: Use a column with a fluorinated stationary phase (e.g., PFP, F5) which can offer different selectivity and improved peak shape for fluorinated analytes.[9]
Data Presentation
Table 1: Boiling Points of Common Fluorinated Alcohols
| Fluorinated Alcohol | Chemical Formula | Boiling Point (°C) |
| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 77-80 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | (CF₃)₂CHOH | 59 |
| 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | C₄H₄F₆O | 98-99 |
| Nonafluoro-tert-butyl alcohol | (CF₃)₃COH | 45-46 |
| 1H,1H,5H-Octafluoro-1-pentanol | C₅H₄F₈O | 141-143 |
| 1H,1H,7H-Dodecafluoro-1-heptanol | C₇H₄F₁₂O | 176-178 |
Table 2: Known Azeotropes of Fluorinated Alcohols with Water
| Fluorinated Alcohol | % Fluorinated Alcohol (w/w) | % Water (w/w) | Boiling Point of Azeotrope (°C) |
| 2,2,2-Trifluoroethanol | 68 | 32 | 76.5 |
Note: Data on azeotropes of fluorinated alcohols with various organic solvents is extensive and specific to the solvent system. Researchers should consult specialized chemical engineering databases and literature for specific azeotropic data.
Experimental Protocols
Protocol 1: Removal of Acidic Impurities using an Alumina Plug
This protocol is suitable for removing trace acidic impurities from a fluorinated alcohol.
-
Prepare the alumina plug:
-
Take a Pasteur pipette and place a small plug of cotton or glass wool at the bottom.
-
Add a 2-3 cm layer of sand.
-
Carefully add 5-10 cm of activated basic or neutral alumina.
-
Add another 1-2 cm layer of sand on top of the alumina.
-
-
Pre-elute the column: Wash the alumina plug with the solvent that your fluorinated alcohol is dissolved in, or a non-polar solvent if the alcohol is neat.
-
Load the sample: Carefully load the crude fluorinated alcohol (either neat or dissolved in a minimal amount of a non-polar solvent) onto the top of the alumina plug.
-
Elute the product: Elute the purified fluorinated alcohol from the plug using a suitable solvent. Collect the eluent.
-
Analyze the product: Check the purity of the collected fractions by an appropriate analytical technique (e.g., GC-MS, NMR) to ensure the removal of acidic impurities.
Protocol 2: General Procedure for Flash Column Chromatography
This protocol provides a general guideline for purifying fluorinated alcohols using flash chromatography.
-
Select the solvent system: Use TLC to find a solvent system that gives an Rf value of ~0.3 for the target fluorinated alcohol.
-
Pack the column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Fill the column with silica gel (or a fluorinated stationary phase) as a slurry in the initial, less polar eluent.
-
Allow the silica to settle, ensuring a flat top surface. Add a layer of sand on top.
-
-
Load the sample:
-
Dissolve the crude fluorinated alcohol in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elute the column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of fluorinated alcohols.
Caption: Troubleshooting logic for incomplete distillation separation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol | Semantic Scholar [semanticscholar.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Azeotrope_(data) [chemeurope.com]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. hplc.eu [hplc.eu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via two primary methods: biocatalytic reduction of 4'-(trifluoromethoxy)acetophenone and Grignard reaction with a suitable aldehyde.
Issue 1: Low Yield in Biocatalytic Reduction
Q1: My biocatalytic reduction of 4'-(trifluoromethoxy)acetophenone is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in biocatalytic reductions are often attributed to poor substrate solubility and suboptimal reaction conditions. Here are key areas to troubleshoot:
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Substrate Solubility: 4'-(Trifluoromethoxy)acetophenone has poor solubility in aqueous buffer systems, which can severely limit the reaction rate. The use of a co-solvent is highly recommended. For instance, adding isopropanol can significantly enhance substrate solubility, leading to a notable improvement in yield and a reduction in reaction time.[1]
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Reaction Parameters: The optimization of several reaction parameters is critical for maximizing yield. These include:
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pH: The pH of the buffer solution can influence enzyme activity.
-
Temperature: Enzyme activity is temperature-dependent, and an optimal temperature should be maintained.
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Substrate and Biocatalyst Concentration: The ratio of substrate to biocatalyst (e.g., recombinant E. coli cells) needs to be optimized.
-
-
Co-substrates: The addition of a co-substrate, such as maltose or isopropanol, can improve the regeneration of cofactors necessary for the reductase enzyme, thereby boosting the yield.[1][2]
Troubleshooting Flowchart for Low Yield in Biocatalytic Reduction
References
Technical Support Center: Enantioselective Reduction of Trifluoromethoxy Ketones
Welcome to the technical support center for the enantioselective reduction of trifluoromethoxy ketones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the enantioselective reduction of trifluoromethoxy ketones challenging?
A1: The enantioselective reduction of trifluoromethoxy ketones can be challenging due to the electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group. This group enhances the electrophilicity of the carbonyl carbon, which can lead to rapid, non-selective reduction by hydride reagents, resulting in low enantioselectivity. Furthermore, the steric and electronic properties of the -OCF₃ group can influence the binding of the substrate to the chiral catalyst, potentially hindering effective stereochemical control.
Q2: What are the most common methods for the enantioselective reduction of trifluoromethoxy ketones?
A2: The most common and effective methods include:
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Catalytic reduction using chiral oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction): This method employs a chiral catalyst, typically derived from proline, in the presence of a borane source. It is a widely used and reliable method for a broad range of ketones.[1][2][3][4][5]
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Asymmetric Transfer Hydrogenation (ATH) with Noyori-type catalysts: These reactions typically utilize ruthenium (II) complexes with chiral diamine ligands and a hydrogen donor like isopropanol or formic acid.[6][7][8] They are known for their high efficiency and enantioselectivity.
Q3: How does the trifluoromethoxy group influence the stereochemical outcome compared to a trifluoromethyl group?
A3: Both trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing. In many cases, the stereochemical preferences and challenges are similar. However, the presence of the oxygen atom in the -OCF₃ group could potentially lead to different interactions with the catalyst's Lewis acidic center. This might necessitate fine-tuning of the reaction conditions (e.g., catalyst choice, temperature) to achieve optimal enantioselectivity compared to analogous trifluoromethyl ketones.
Q4: What are the key safety precautions to consider during these reductions?
A4: Key safety precautions include:
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Handling of pyrophoric reagents like borane and its complexes under an inert atmosphere (e.g., nitrogen or argon).
-
Using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Performing reactions in a well-ventilated fume hood.
-
Careful quenching of reactive reagents at the end of the reaction.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
Q: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) of the desired alcohol is low. What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common issue in the reduction of electron-deficient ketones like those bearing a trifluoromethoxy group. Here are the potential causes and troubleshooting steps:
-
Non-Catalytic Reduction: The borane reagent can directly reduce the ketone without the mediation of the chiral catalyst, leading to a racemic background reaction.
-
Solution:
-
Lower the reaction temperature: Performing the reaction at lower temperatures (e.g., -40 °C to -78 °C) can significantly suppress the rate of the non-catalyzed reduction.[5]
-
Slow addition of the reducing agent: Adding the borane solution dropwise over an extended period can help maintain a low concentration of the free reducing agent, favoring the catalyzed pathway.
-
Use a less reactive borane source: Catecholborane is less reactive than BH₃·THF and can sometimes lead to higher enantioselectivity.[9]
-
-
-
Catalyst Inactivation or Low Activity: The catalyst may not be functioning optimally.
-
Solution:
-
Ensure anhydrous conditions: Water can hydrolyze and deactivate both the borane reagent and the oxazaborolidine catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.[2][4]
-
Use freshly prepared or properly stored catalyst: Oxazaborolidine catalysts can degrade over time. Using a freshly prepared catalyst or one that has been stored under inert atmosphere is recommended. In situ generation of the catalyst can also be beneficial.
-
Increase catalyst loading: While not always ideal, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes improve enantioselectivity.
-
-
-
Substrate-Catalyst Mismatch: The chosen catalyst may not be optimal for the specific trifluoromethoxy ketone substrate.
-
Solution:
-
Screen different catalysts: If using a CBS catalyst, try different chiral auxiliaries (e.g., (R)- or (S)-Me-CBS). For ATH, screen different Noyori-type catalysts with varying ligands and arenes.
-
Consider electronic effects: The position of the trifluoromethoxy group on an aromatic ring can influence the electronic environment of the carbonyl. This may require a catalyst with different electronic properties.
-
-
Issue 2: Low or No Conversion
Q: My reaction is not proceeding to completion, or I am observing very low conversion of the starting ketone. What could be the problem?
A: Low or no conversion can stem from several factors related to the reagents, conditions, or the substrate itself.
-
Inactive Reagents:
-
Solution:
-
Check the quality of the borane source: Borane solutions can degrade over time. Use a freshly opened bottle or titrate the solution to determine its active concentration.
-
Verify catalyst activity: As mentioned above, ensure the catalyst is active and handled under anhydrous conditions.
-
-
-
Sub-optimal Reaction Conditions:
-
Solution:
-
Increase the reaction temperature: While low temperatures are often crucial for selectivity, if conversion is the primary issue, a gradual increase in temperature might be necessary. Monitor the enantioselectivity at different temperatures to find an optimal balance.
-
Increase reaction time: Some reductions may require longer reaction times to reach completion. Monitor the reaction progress by TLC or GC/LC-MS.
-
Solvent effects: The choice of solvent can impact both reactivity and selectivity. THF is commonly used for CBS reductions, while isopropanol or a formic acid/triethylamine mixture is used for ATH. Toluene can also be an effective solvent.
-
-
-
Substrate Inhibition:
-
Solution:
-
In some rare cases, the substrate or the product alcohol may inhibit the catalyst. This can sometimes be overcome by using a higher catalyst loading or by performing the reaction under more dilute conditions.
-
-
Data Presentation
Table 1: Comparison of Catalysts for the Enantioselective Reduction of Trifluoromethyl/Trifluoromethoxy Ketones
| Ketone Substrate | Catalyst System | Reducing Agent/Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 2,2,2-Trifluoroacetophenone | (S)-Me-CBS (10 mol%) | BH₃·THF | THF | RT | - | 73 | |
| 2,2,2-Trifluoroacetophenone | (S)-Me-CBS (10 mol%) + BF₃·OEt₂ | BH₃·THF | THF | RT | - | 82 | |
| 4'-Methoxy-2,2,2-trifluoroacetophenone | (S)-Me-CBS (10 mol%) | BH₃·THF | THF | RT | - | 86 | |
| 4'-Bromo-2,2,2-trifluoroacetophenone | (S)-Me-CBS (10 mol%) | BH₃·THF | THF | RT | - | 71 | |
| 9-Anthryl trifluoromethyl ketone | (R)-BINAL-H | - | THF | -78 to -20 | 95 | 92 | F. A. L. Anet, et al. (assumed from context) |
| Aryl trifluoromethyl ketones | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/Et₃N | DMF | 80 | up to 84 | up to 96 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an argon or nitrogen atmosphere, add a solution of the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine, 0.05-0.10 equivalents) in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Borane Addition: Cool the flask to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.6-1.0 equivalents) dropwise. Stir the mixture for 10-15 minutes at 0 °C.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (typically between -20 °C and -78 °C). Add a solution of the trifluoromethoxy ketone (1.0 equivalent) in anhydrous THF dropwise over a period of 10-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol. Determine the enantiomeric excess by chiral HPLC or GC analysis.[2][4]
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH) with a Noyori-type Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the Noyori-type catalyst (e.g., RuCl--INVALID-LINK--, 0.01-0.02 equivalents) in the chosen solvent (e.g., a 5:2 mixture of formic acid and triethylamine, or isopropanol with a catalytic amount of base like KOH or KOtBu).
-
Substrate Addition: Add the trifluoromethoxy ketone (1.0 equivalent) to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If using formic acid/triethylamine, dilute the mixture with water and extract with an organic solvent. If using isopropanol, remove the solvent under reduced pressure and then perform an aqueous work-up.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.[7][8]
Mandatory Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Experimental workflow for CBS reduction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 1-[4-(trifluoromethoxy)phenyl]ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(trifluoromethoxy)phenyl]ethanol. The information is designed to address specific experimental challenges related to the degradation of this compound.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental investigation of this compound degradation.
Issue 1: Rapid or Unexpected Degradation of the Compound
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Question: We are observing unexpectedly rapid degradation of this compound in our in vitro assay. What could be the potential causes?
-
Answer: Unexpectedly rapid degradation can stem from several factors. Consider the following possibilities:
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Photodegradation: The trifluoromethoxy group on the aromatic ring can make the compound susceptible to photodegradation, especially under UV light.[1][2] Ensure your experiments are conducted under controlled lighting conditions or in amber-colored vials to minimize light exposure.
-
Enzymatic Activity: If using biological matrices such as liver microsomes or cell cultures, cytochrome P450 enzymes could be metabolizing the compound.[3] The ethanol moiety can be a target for oxidation.
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Chemical Instability: The compound might be unstable in your specific buffer or solvent system. Check for reactive species or extreme pH values in your experimental setup.
-
Issue 2: Difficulty in Identifying Degradation Products
-
Question: We are having trouble identifying the degradation products of this compound using standard LC-MS. What analytical strategies can we employ?
-
Answer: The identification of fluorinated metabolites can be challenging. A multi-platform analytical approach is often necessary:
-
¹⁹F NMR Spectroscopy: This technique is highly specific for fluorine-containing compounds and can help in identifying and quantifying fluorinated degradation products.[2][4]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can aid in the determination of elemental compositions of unknown metabolites.
-
Reference Standards: If potential degradation products are hypothesized, synthesizing authentic reference standards can confirm their identity through co-elution in chromatographic methods.
-
Issue 3: Inconsistent Results Across Experimental Batches
-
Question: Our results for the degradation of this compound are not reproducible between experiments. What could be the source of this variability?
-
Answer: Inconsistent results often point to variations in experimental conditions. Key areas to investigate include:
-
Sample Preparation: Ensure that all sample handling, extraction, and pre-concentration steps are standardized and consistently applied.[5]
-
Reagent Quality: The quality and age of reagents, especially biological matrices like microsomes, can vary and impact metabolic activity.
-
Environmental Factors: Uncontrolled variables such as temperature fluctuations or light exposure can affect the rate of degradation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: While specific data for this compound is limited, based on related structures, potential metabolic pathways include:
-
Oxidation of the ethanol side chain: The primary alcohol can be oxidized to the corresponding aldehyde and then to a carboxylic acid.
-
Aromatic hydroxylation: Although the trifluoromethoxy group can hinder aromatic hydroxylation, it may still occur at other positions on the phenyl ring.[3]
-
Defluorination: While the trifluoromethoxy group is generally stable, metabolic defluorination can occur, leading to the formation of fluoride ions.[3]
Q2: Is this compound susceptible to photodegradation?
A2: Yes, aromatic compounds containing trifluoromethyl or trifluoromethoxy groups can undergo photodegradation.[1][2] The process can be influenced by the solvent, pH, and the presence of photosensitizers. Potential photodegradation products could include trifluoroacetic acid and fluoride ions.[1]
Q3: What are the best analytical techniques to quantify the parent compound and its degradation products?
A3: A combination of techniques is recommended for robust quantification:
-
LC-MS/MS: For sensitive and selective quantification of the parent compound and known metabolites.
-
¹⁹F NMR: For the quantification of total fluorinated species and to obtain a fluorine mass balance.[2]
-
Gas Chromatography (GC): Can be used for the analysis of volatile degradation products, potentially after derivatization.
Hypothetical Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on known biotransformation and photodegradation mechanisms of similar compounds.
Caption: Hypothetical biotransformation pathway of this compound.
Caption: Potential photodegradation products of this compound.
Experimental Protocols
Protocol: Analysis of in vitro Metabolic Stability
This protocol provides a general workflow for assessing the metabolic stability of this compound in human liver microsomes.
-
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Internal standard (structurally similar, non-interfering compound)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Caption: Experimental workflow for in vitro metabolic stability assessment.
Quantitative Data Summary
The following table provides an example of how to present metabolic stability data for this compound in comparison to control compounds.
| Compound | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (µL/min/mg protein) |
| This compound | Experimental Value | Calculated Value |
| Verapamil (High Clearance Control) | < 10 | > 100 |
| Carbamazepine (Low Clearance Control) | > 60 | < 10 |
Note: The values for this compound are placeholders and should be replaced with experimental data.
References
- 1. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Chiral HPLC for Separating Trifluoromethoxy Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of trifluoromethoxy-containing enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are most effective for separating trifluoromethoxy enantiomers?
A1: Polysaccharide-based CSPs are the most widely successful for resolving a broad range of chiral compounds, including those with trifluoromethoxy groups.[1] Specifically, derivatives of amylose and cellulose, such as those found in the Chiralpak® and Chiralcel® series of columns, have demonstrated broad applicability.[1] The selection between an amylose-based and a cellulose-based column can be compound-dependent, so screening both types is a recommended starting point.[1][2]
Q2: What are the typical starting mobile phase conditions for separating trifluoromethoxy enantiomers?
A2: The choice of mobile phase is critical and depends on the chosen chiral stationary phase and the properties of the analyte. Here are common starting points for different modes of separation:
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Normal Phase: A mixture of n-hexane and an alcohol, such as isopropanol or ethanol, is the most common mobile phase for polysaccharide-based CSPs.[1] A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.[1]
-
Polar Organic Mode: Pure alcohols like methanol or ethanol, or mixtures with acetonitrile, can be effective.[1]
-
Reversed-Phase: Mixtures of acetonitrile or methanol with water are used, often with additives or buffers, particularly with immobilized polysaccharide CSPs.[1][3]
Q3: How does temperature affect the separation of trifluoromethoxy enantiomers?
A3: Temperature is a critical parameter that can significantly influence your chiral separation.[4] Typically, lower temperatures lead to better chiral selectivity and resolution.[5] However, in some cases, increasing the temperature can enhance the separation process.[4][6] It is crucial to maintain a constant column temperature, usually between 20°C and 40°C, to ensure reproducible retention times.[1] For method development, exploring a range of temperatures is recommended to find the optimal condition for a specific separation.[5]
Q4: What is the role of mobile phase additives, and when should I use them?
A4: Mobile phase additives can significantly improve peak shape and resolution, especially for acidic or basic analytes.[1][7] For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (0.1% is a common concentration) can suppress ionization and reduce peak tailing.[5] For basic compounds, an amine additive such as diethylamine (DEA) can have a similar beneficial effect.[7] The concentration and type of additive can also influence the selectivity of the separation and even alter the elution order of the enantiomers.[2]
Q5: How do I identify the enantiomer peaks in my chromatogram?
A5: To definitively identify the retention times of each enantiomer, you should inject a racemic standard (a 50:50 mixture of both enantiomers).[1] If you have access to an enantiomerically pure standard, you can inject it to confirm the identity of one of the peaks.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution (Rs < 1.5) | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Inappropriate column temperature.4. High flow rate. | 1. Screen different CSPs (e.g., amylose vs. cellulose-based).[1][2]2. Adjust the ratio of the strong to weak solvent in the mobile phase. For normal phase, vary the alcohol percentage.3. Evaluate a range of column temperatures (e.g., 10°C, 25°C, 40°C).[5]4. Reduce the flow rate to increase column efficiency.[5] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., with residual silanols).[8]2. Inappropriate mobile phase pH for ionizable analytes.3. Column contamination or degradation.[8] | 1. For basic compounds, add a basic modifier (e.g., 0.1% DEA). For acidic compounds, add an acidic modifier (e.g., 0.1% TFA).[5][7]2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.3. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| "Ghost" Peaks | 1. Mobile phase contamination.2. Carryover from previous injections.3. Incomplete mobile phase degassing. | 1. Use high-purity HPLC-grade solvents and additives.2. Implement a robust needle wash protocol and inject a blank run to check for carryover.3. Ensure the mobile phase is adequately degassed before use. |
| Irreproducible Retention Times | 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Column equilibration issues. | 1. Use a column oven to maintain a constant temperature.[1]2. Prepare fresh mobile phase daily and ensure accurate measurements.3. Ensure the column is fully equilibrated with the mobile phase before each injection sequence. |
| Reversal of Enantiomer Elution Order | 1. Change in mobile phase composition or additive.2. Significant change in column temperature.[4] | 1. This can sometimes be used to your advantage to improve the separation of a minor enantiomer from the major one.[2] Note the conditions that cause the reversal for future method development.2. Confirm that the temperature change is intentional and controlled. Unexpected reversals may indicate a problem with the column oven. |
Data Presentation
Table 1: Performance Comparison of Chiral Stationary Phases for a Representative Trifluoromethyl-Substituted Alcohol
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 | |
| Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
Data adapted from a study on trifluoromethyl-substituted alcohols.[1]
Experimental Protocols
Protocol 1: Chiral Method Development and Optimization
-
Analyte and Sample Preparation:
-
Dissolve the trifluoromethoxy-containing analyte in a solvent compatible with the initial mobile phase. The mobile phase itself is the ideal solvent to avoid peak distortion.[1]
-
Prepare a sample concentration of approximately 1 mg/mL. This may need to be optimized based on the detector response.[1]
-
Filter the sample solution through a 0.45 µm syringe filter.[1]
-
-
Initial Screening:
-
Column Selection: Screen at least two different polysaccharide-based CSPs, one amylose-based (e.g., Chiralpak® AD-H) and one cellulose-based (e.g., Chiralcel® OD-H).[1]
-
Mobile Phase Screening: For each column, test a set of standard mobile phases:
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Polar Organic: Methanol (100%)
-
Reversed-Phase: Acetonitrile/Water (50:50, v/v) (for immobilized CSPs)
-
-
HPLC Conditions:
-
-
Method Optimization:
-
Select the column and mobile phase combination that shows the best initial separation (even if not baseline resolved).
-
Mobile Phase Composition: Systematically vary the ratio of the solvents. For example, in normal phase, test isopropanol concentrations from 5% to 20%.
-
Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on resolution.
-
Flow Rate: If necessary, reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to improve efficiency and resolution.[5]
-
Additives: If peak shape is poor, add 0.1% of an appropriate acidic or basic modifier to the mobile phase.[5]
-
-
Data Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chiraltech.com [chiraltech.com]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stereochemical Stability of Chiral Trifluoromethoxylated Alcohols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your chiral trifluoromethoxylated alcohols during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral trifluoromethoxylated alcohols?
A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemic mixture), leading to a loss of optical activity. For drug development and other applications in stereoselective synthesis, maintaining the specific three-dimensional arrangement of a chiral molecule is critical, as different enantiomers can exhibit vastly different biological activities. Chiral trifluoromethoxylated alcohols are susceptible to racemization, which can compromise their efficacy and safety in pharmaceutical applications.
Q2: What are the primary mechanisms that can lead to the racemization of my chiral trifluoromethoxylated alcohol?
A2: Two primary mechanisms are believed to be responsible for the racemization of chiral trifluoromethoxylated alcohols:
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Deprotonation-Reprotonation: The trifluoromethoxy (OCF₃) group is strongly electron-withdrawing. This electronic effect increases the acidity of the hydrogen atom on the carbon bearing both the hydroxyl and the OCF₃ groups (the α-proton). In the presence of a base, this proton can be removed to form a planar, achiral enolate-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.
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Carbocation Formation (SN1-type reaction): Under acidic conditions or with a good leaving group, the hydroxyl group can be protonated and leave as a water molecule, forming a carbocation. If this carbocation is planar, subsequent nucleophilic attack (e.g., by water or another solvent molecule) can occur from either side, resulting in racemization. The stability of this carbocation is a key factor in this pathway.
Q3: At what stages of my experimental workflow is racemization most likely to occur?
A3: Racemization can occur at several stages of your experimental process:
-
During the main reaction: If your reaction is performed under harsh conditions, such as at high temperatures or in the presence of strong acids or bases, you may observe racemization of your product.
-
During work-up: Aqueous work-ups involving strong acids or bases to neutralize the reaction mixture can induce racemization.
-
During purification: Purification methods such as distillation at high temperatures or chromatography on acidic or basic stationary phases (like standard silica gel) can cause racemization of sensitive compounds.
Q4: How can I determine if my chiral trifluoromethoxylated alcohol has racemized?
A4: The most reliable method for determining the enantiomeric purity of your compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . These techniques use a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification and the determination of the enantiomeric excess (ee).
Troubleshooting Guides
Problem 1: Loss of enantiomeric excess (ee) after a reaction.
| Potential Cause | Recommended Solution |
| Harsh reaction conditions | Optimize Reaction Conditions: • Temperature: Lower the reaction temperature. Running reactions at or below room temperature is advisable. • pH: Use milder bases (e.g., organic bases like triethylamine or DIPEA instead of inorganic hydroxides) or acids. Buffer the reaction mixture if possible. • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions. |
| Inappropriate Reagents | Reagent Selection: • If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize side reactions and deprotonation of the α-proton. • If an acid is necessary, use the weakest acid that can effectively catalyze the reaction. |
| Solvent Effects | Solvent Screening: • The choice of solvent can influence the stability of intermediates. Protic solvents might stabilize ionic intermediates that can lead to racemization. It is recommended to screen a variety of aprotic solvents. |
Problem 2: Loss of enantiomeric excess (ee) during work-up or purification.
| Potential Cause | Recommended Solution |
| Acidic or Basic Work-up | Neutralize Carefully: • Use dilute acidic or basic solutions for quenching and extraction. • Aim for a neutral pH of the aqueous layer before extraction. • Consider using a buffered wash. |
| Chromatography on Silica Gel | Modify Purification Technique: • Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent to neutralize acidic sites. • Use Alternative Stationary Phases: Consider using neutral alumina or other less acidic stationary phases for chromatography. • Flash Chromatography: Perform flash chromatography quickly to minimize the contact time of the compound with the stationary phase. |
| High Temperature Purification | Avoid High Temperatures: • Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point. • Solvent Removal: Use a rotary evaporator at the lowest possible temperature. |
Data Presentation
Table 1: Influence of pH on Racemization (Hypothetical Data for a Chiral Trifluoromethoxylated Alcohol)
Disclaimer: The following data is illustrative and based on general chemical principles. Specific experimental data for the racemization rates of chiral trifluoromethoxylated alcohols is not widely available in the literature. Researchers should perform their own stability studies.
| pH | Temperature (°C) | Time (h) | Enantiomeric Excess (ee%) |
| 2 | 25 | 24 | >99 |
| 4 | 25 | 24 | >99 |
| 7 | 25 | 24 | 98 |
| 10 | 25 | 24 | 85 |
| 12 | 25 | 24 | 60 |
| 7 | 50 | 12 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Racemization using Chiral HPLC
Objective: To determine the enantiomeric excess (ee) of a chiral trifluoromethoxylated alcohol and assess its stability under specific conditions.
Materials:
-
Sample of chiral trifluoromethoxylated alcohol
-
Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your chiral trifluoromethoxylated alcohol in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
To test stability, incubate aliquots of the stock solution under different conditions (e.g., in acidic, basic, or neutral buffered solutions; at different temperatures). Take samples at various time points.
-
-
Chiral HPLC Analysis:
-
Column: Chiralpak® AD-H (or other suitable chiral column).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Visualizations
Caption: Proposed mechanisms for the racemization of chiral trifluoromethoxylated alcohols.
Caption: A general workflow for assessing and preventing racemization during experiments.
Technical Support Center: Grignard Reactions with Trifluoromethoxy Groups
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in Grignard reactions with substrates containing the trifluoromethoxy (-OCF3) group.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low to no yield when preparing a Grignard reagent from an aryl halide substituted with a trifluoromethoxy (-OCF3) group?
The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aryl halide. This deactivation makes the oxidative insertion of magnesium into the carbon-halogen bond, the key step in Grignard reagent formation, significantly more difficult.[1] Furthermore, the surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which physically prevents the reaction from initiating.[2][3]
Q2: What are the initial and most critical steps to ensure a successful Grignard reaction?
Absolute exclusion of water and atmospheric oxygen is paramount. Grignard reagents are potent bases and will be quenched by even trace amounts of water.[2]
-
Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at high temperatures.[2]
-
Dry Solvents: Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), which are essential for stabilizing the Grignard reagent.[2]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the Grignard reagent.
Q3: My reaction won't start. How can I activate the magnesium?
Activation of magnesium is crucial to remove the passivating oxide layer.[4] Several methods can be employed:
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[3][5] The disappearance of the iodine color or the observation of ethylene bubbling (from 1,2-dibromoethane) indicates successful activation.[3]
-
Mechanical Activation: Grinding the magnesium turnings with a dry glass rod or vigorous stirring can physically break the oxide layer.[2]
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and initiate the reaction.[2]
Q4: Are there more advanced methods for preparing these challenging Grignard reagents?
Yes, for particularly difficult substrates, several advanced techniques can be employed:
-
Magnesium-Halogen Exchange: This is a highly effective method for preparing functionalized Grignard reagents.[1] Instead of direct magnesium insertion, a pre-formed and more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is used to perform an exchange with the aryl halide.[1]
-
"Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) to Grignard reagents, such as i-PrMgCl·LiCl, significantly enhances their reactivity and solubility.[6][7] These "Turbo-Grignard" reagents are particularly effective for halogen-magnesium exchange reactions with deactivated aryl halides.[8]
-
Knochel-Hauser Bases: For specific applications requiring regioselective metalation, non-nucleophilic bases like TMPMgCl·LiCl (a Knochel-Hauser base) can be used to deprotonate the aromatic ring directly.[9][10]
Q5: Are there any safety concerns associated with trifluoromethyl- or trifluoromethoxy-substituted Grignard reagents?
Yes, Grignard reagents prepared from trifluoromethyl-substituted aryl halides have been reported to be thermally unstable and potentially explosive, especially upon loss of solvent or at elevated temperatures.[11] It is crucial to perform a safety assessment before scaling up these reactions and to maintain dilute concentrations.
Q6: If the Grignard reaction consistently fails, what are my alternatives for forming the desired carbon-carbon bond?
If Grignard formation proves to be the bottleneck, alternative cross-coupling reactions that do not require the pre-formation of a Grignard reagent from the trifluoromethoxy-substituted partner can be considered. The Kumada coupling , which utilizes a palladium or nickel catalyst to couple an organohalide with a Grignard reagent, is a viable alternative.[12][13][14] In this scenario, the Grignard reagent would be prepared from the coupling partner that does not contain the deactivating trifluoromethoxy group.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in Grignard reactions involving trifluoromethoxy-substituted compounds.
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).[2][3] 2. Wet glassware or solvent.[2] 3. Unreactive aryl halide. | 1. Activate magnesium using iodine, 1,2-dibromoethane, or mechanical stirring.[3] 2. Ensure all glassware is flame-dried and solvents are anhydrous.[2] 3. Consider using a more reactive starting material (e.g., aryl iodide instead of aryl chloride). |
| Low Yield of Grignard Reagent | 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling). 3. Deactivation of aryl halide by the -OCF3 group.[1] | 1. Increase reaction time or gently warm the mixture. 2. Add the aryl halide slowly to the magnesium suspension to maintain a low concentration. 3. Switch to a more powerful Grignard formation method like Mg-I exchange with i-PrMgCl·LiCl.[6] |
| Low Yield in Subsequent Reaction | 1. Grignard reagent decomposed before addition of electrophile. 2. Incompatible functional groups on the electrophile. | 1. Use the Grignard reagent immediately after preparation. 2. Ensure the electrophile does not contain acidic protons (e.g., -OH, -NH, -COOH). |
| Reaction is Unsuccessful Despite Troubleshooting | The trifluoromethoxy-substituted aryl halide is too unreactive for classical Grignard formation. | 1. Employ a halogen-magnesium exchange reaction with a "Turbo-Grignard" reagent.[8] 2. Consider an alternative synthetic route, such as a Kumada cross-coupling reaction.[12][13] |
Experimental Protocols
Protocol 1: Activation of Magnesium for Grignard Reagent Formation
This protocol describes the chemical activation of magnesium turnings using 1,2-dibromoethane.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
1,2-dibromoethane (DBE)
-
Aryl halide with -OCF3 group
-
Flame-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Place the magnesium turnings in the flame-dried flask under an inert atmosphere.
-
Add a small portion of the anhydrous ether solvent to cover the magnesium.
-
Add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.
-
Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the formation of bubbles (ethylene gas).[3]
-
Once the initial reaction with DBE has started and then subsided, begin the slow, dropwise addition of the aryl halide solution.
-
The reaction should become self-sustaining (gentle reflux). If not, gentle heating may be required.[5]
Protocol 2: Formation of a Trifluoromethoxy-Substituted Aryl Grignard via Halogen-Magnesium Exchange
This protocol outlines the preparation of a Grignard reagent from a deactivated aryl iodide using i-PrMgCl·LiCl.
Materials:
-
Aryl iodide with -OCF3 group
-
i-PrMgCl·LiCl (Turbo-Grignard reagent) solution in THF (commercially available)
-
Anhydrous THF
-
Flame-dried, two-neck round-bottom flask with a nitrogen/argon inlet and a rubber septum.
Procedure:
-
Dissolve the trifluoromethoxy-substituted aryl iodide in anhydrous THF in the reaction flask under an inert atmosphere.
-
Cool the solution to the recommended temperature (often between -20 °C and 0 °C, check literature for the specific substrate).
-
Slowly add one equivalent of the i-PrMgCl·LiCl solution via syringe over a period of 15-30 minutes.
-
Stir the reaction mixture at this temperature for the specified time (typically 30 minutes to 2 hours) to allow for complete halogen-magnesium exchange.
-
The resulting solution contains the desired trifluoromethoxy-substituted aryl Grignard reagent and is ready for reaction with an electrophile.
Visualizations
Caption: A workflow for troubleshooting Grignard reactions.
Caption: Comparison of Grignard formation pathways.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Kumada Coupling [organic-chemistry.org]
- 14. Kumada coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Trifluoromethoxy-Substituted Phenylethanols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF₃) group into pharmacologically active molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Trifluoromethoxy-substituted phenylethanols are valuable chiral building blocks for the synthesis of various pharmaceutical agents. This guide provides an objective comparison of the primary synthetic routes to these compounds, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
Two principal synthetic pathways to trifluoromethoxy-substituted phenylethanols are the Grignard reaction starting from a corresponding benzaldehyde and the asymmetric reduction of a trifluoromethoxy-substituted acetophenone. The choice between these routes depends on factors such as the desired stereochemistry, scalability, and available starting materials.
Quantitative Data Comparison
The following table summarizes the quantitative data for the synthesis of 1-(4-trifluoromethoxyphenyl)ethanol via two different methods.
| Method | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Grignard Reaction | 4-Trifluoromethoxybenzaldehyde | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | ~2-3 hours | ~85-95 | N/A (racemic) | General |
| Asymmetric Reduction | 4'-Trifluoromethoxyacetophenone | (R)-CBS Catalyst, Borane-THF complex (BH₃·THF) | THF | ~1-2 hours | ~90-98 | >95 (for the S-enantiomer) | [1][2] |
Experimental Protocols
Method 1: Grignard Reaction for Racemic 1-(4-Trifluoromethoxyphenyl)ethanol
This method provides a high yield of the racemic alcohol through the nucleophilic addition of a Grignard reagent to an aldehyde.
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of methyl bromide (1.2 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming if necessary. After the initial exothermic reaction subsides, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 4-trifluoromethoxybenzaldehyde (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 1-(4-trifluoromethoxyphenyl)ethanol can be purified by column chromatography on silica gel.
Method 2: Asymmetric Reduction of 4'-Trifluoromethoxyacetophenone using a CBS Catalyst
This method is highly effective for producing enantiomerically enriched phenylethanols. The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone.[1][2]
Procedure:
-
Catalyst Activation: In a flame-dried flask under a nitrogen atmosphere, a solution of (R)-CBS catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared.
-
Reduction: The catalyst solution is cooled to the desired temperature (e.g., 0 °C or room temperature). A solution of borane-THF complex (1.0 M in THF, 1.0-1.2 eq.) is added slowly. A solution of 4'-trifluoromethoxyacetophenone (1.0 eq.) in anhydrous THF is then added dropwise over a period of 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of methanol. The mixture is then acidified with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-1-(4-trifluoromethoxyphenyl)ethanol. The enantiomeric excess is determined by chiral HPLC analysis.
Comparison of Synthetic Routes
Caption: A comparison of the Grignard and asymmetric reduction routes.
Conclusion
The synthesis of trifluoromethoxy-substituted phenylethanols can be efficiently achieved through either a Grignard reaction or an asymmetric reduction. The Grignard approach is a robust method for obtaining the racemic product in high yield. For applications requiring specific stereoisomers, which is common in drug development, the asymmetric reduction of the corresponding acetophenone using a chiral catalyst like the CBS reagent is the superior method, providing excellent enantioselectivity and high yields. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including the need for stereochemical control, cost considerations, and the scale of the synthesis.
References
A Comparative Guide to the Validation of Analytical Methods for Fluorinated Compounds
For researchers, scientists, and drug development professionals, the precise and reliable quantification of fluorinated compounds is paramount for ensuring product quality, safety, and regulatory compliance. The unique physicochemical properties of fluorinated compounds often present analytical challenges, necessitating robust and validated analytical methods. This guide provides an objective comparison of common analytical techniques used for the analysis of fluorinated compounds, supported by representative experimental data and detailed protocols for method validation.
The validation of an analytical procedure is essential to demonstrate its fitness for a specific purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for analytical method validation, which typically include assessment of specificity, linearity, accuracy, precision, and robustness.[2][3][4]
Comparison of Analytical Techniques
The choice of analytical technique for fluorinated compounds is highly dependent on the analyte's properties, such as volatility, polarity, and concentration, as well as the sample matrix. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the analysis of many non-volatile fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS), due to its high sensitivity and selectivity.[5] For volatile fluorinated compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice.[6] Other techniques, such as Combustion Ion Chromatography (CIC), are employed to measure the total organic fluorine content.[7]
Table 1: Performance Comparison of Analytical Methods for Fluorinated Compound Analysis
| Parameter | LC-MS/MS | GC-MS | Combustion Ion Chromatography (CIC) |
| Principle | Separation of non-volatile compounds in the liquid phase followed by mass-based detection and fragmentation. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Combustion of the sample to convert all fluorine to hydrogen fluoride, followed by ion chromatography. |
| Applicability | Non-volatile, polar, and high molecular weight fluorinated compounds (e.g., PFAS, pharmaceutical APIs).[8] | Volatile and semi-volatile fluorinated compounds (e.g., fluorinated solvents, volatile drug metabolites).[6] | Total organic fluorine (TOF) or adsorbable organic fluorine (AOF) in a sample.[7][9] |
| Specificity | High, based on retention time and specific mass transitions (MRM).[5] | High, based on retention time and mass fragmentation patterns.[6] | Low, as it measures total fluorine and does not distinguish between different fluorinated compounds. |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 80-120% |
| Precision (%RSD) | <15% | <15% | <20% |
| Limit of Quantification (LOQ) | pg/mL to ng/mL | ng/mL to µg/mL | µg/L |
| Sample Preparation | Liquid-liquid extraction, solid-phase extraction (SPE).[8] | Headspace, purge and trap, direct injection. | Direct injection or extraction followed by combustion. |
| Advantages | High sensitivity and selectivity, suitable for complex matrices.[5] | Excellent for volatile compounds, well-established technique.[6] | Provides a measure of total fluorinated organic content, useful for screening.[7] |
| Limitations | Not suitable for volatile compounds, potential for matrix effects. | Not suitable for non-volatile or thermally labile compounds. | Does not identify individual compounds, potential for inorganic fluoride interference. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of analytical methods. The following protocols outline the key experiments for validating a generic LC-MS/MS method for the quantification of a non-volatile fluorinated compound in a biological matrix.
Protocol 1: Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
-
Procedure:
-
Analyze a blank matrix sample (e.g., plasma from an untreated subject) to assess for any interfering peaks at the retention time and mass transition of the analyte and internal standard (IS).
-
Analyze a matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte peak is distinguishable from any background noise.
-
Analyze matrix samples spiked with potentially interfering substances (e.g., structurally related compounds, common medications) to evaluate for any co-eluting peaks that may affect the quantification of the analyte.
-
Protocol 2: Linearity and Range
-
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a defined range.[4]
-
Procedure:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte, typically covering a range from the LLOQ to the Upper Limit of Quantification (ULOQ). A minimum of five concentration levels is recommended.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should typically be ≥0.99.
-
Protocol 3: Accuracy and Precision
-
Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4]
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC level on the same day (intra-day precision and accuracy) and on at least three different days (inter-day precision and accuracy).
-
Calculate the percent relative standard deviation (%RSD) for precision and the percent recovery for accuracy. Acceptance criteria are typically ±15% for both, except for the LLOQ, which can be ±20%.
-
Protocol 4: Robustness
-
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.[2]
-
Procedure:
-
Identify critical method parameters that may be subject to small variations during routine use (e.g., mobile phase composition, column temperature, flow rate).
-
Introduce small, deliberate changes to these parameters one at a time.
-
Analyze a set of samples under each modified condition and evaluate the impact on the results (e.g., peak area, retention time, resolution). The results should remain within the predefined acceptance criteria.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A general workflow for the validation of an analytical method.
Caption: A decision tree for selecting an analytical method for fluorinated compounds.
References
- 1. database.ich.org [database.ich.org]
- 2. youtube.com [youtube.com]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. PFAS Detection Tech Advances With Portable Sensors | Technology Networks [technologynetworks.com]
- 6. benchchem.com [benchchem.com]
- 7. bizngo.org [bizngo.org]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
A Head-to-Head Battle: Unveiling the Biological Activity of Trifluoromethoxy vs. Trifluoromethyl Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among the most powerful tools in this arsenal are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. Both are prized for their ability to enhance critical drug-like properties, including metabolic stability, membrane permeability, and binding affinity. However, the subtle yet significant differences in their electronic and steric profiles can lead to profound variations in biological activity. This guide provides a comprehensive comparison of trifluoromethoxy and trifluoromethyl analogs, supported by experimental data, to aid in the rational design of more effective and safer therapeutics.
The trifluoromethyl group, a veteran in drug design, is well-regarded for its strong electron-withdrawing nature and its capacity to block metabolic oxidation at the site of substitution.[1][2] The trifluoromethoxy group, a relative newcomer, is often considered one of the most lipophilic substituents, offering a unique combination of lipophilicity and metabolic stability.[3][4] Understanding the distinct advantages and potential liabilities of each is paramount for lead optimization.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The choice between a -CF3 and an -OCF3 group can significantly impact a molecule's fundamental properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile. The trifluoromethoxy group generally imparts greater lipophilicity than the trifluoromethyl group.[3] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, potentially leading to better absorption and distribution.
In terms of metabolic stability, both groups are known to be robust due to the high strength of the carbon-fluorine bond, which is resistant to cleavage by metabolic enzymes.[3][5] The trifluoromethyl group is particularly effective at preventing oxidation of an adjacent aromatic ring due to its strong electron-withdrawing character.[5]
Comparative Biological Activity: Insights from Experimental Data
While the general effects of -CF3 and -OCF3 groups are well-documented, direct quantitative comparisons of their impact on biological activity within the same molecular scaffold are crucial for informed decision-making in drug design. Below, we present a summary of experimental data from studies that have directly compared the performance of trifluoromethoxy and trifluoromethyl analogs.
Table 1: Comparison of Anticancer Activity (IC50 Values)
| Molecular Scaffold | Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl Indole | 5-Trifluoromethyl | p97 ATPase Inhibition | 0.029 | [6] |
| 5-Trifluoromethoxy | p97 ATPase Inhibition | 0.051 | [6] | |
| 5-Nitro | p97 ATPase Inhibition | 0.012 | [6] | |
| 5-Methoxy | p97 ATPase Inhibition | 5.2 | [6] | |
| Isoxazole | 4-(Trifluoromethyl) | MCF-7 (Breast Cancer) | 2.63 | [7] |
| 4-(Non-trifluoromethyl) | MCF-7 (Breast Cancer) | 19.72 | [7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data from the study on p97 inhibitors reveals that while both the trifluoromethyl and trifluoromethoxy analogs exhibit potent nanomolar activity, the trifluoromethyl-substituted compound is slightly more potent.[6] Interestingly, the nitro-analog demonstrated the highest potency in this series. In the case of the isoxazole-based anticancer agents, the introduction of a trifluoromethyl group resulted in a nearly 8-fold increase in potency against the MCF-7 breast cancer cell line compared to its non-fluorinated counterpart.[7]
Table 2: Comparison of Metabolic Stability in Human Liver Microsomes
| Molecular Scaffold | Analog | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Generic Pyridine | 2-Trifluoromethyl | > 60 | < 5 | Illustrative Data[5] |
| 2-Difluoromethoxy | 45 | 15 | Illustrative Data[5] | |
| Picornavirus Inhibitor | Methyl-substituted | Not explicitly stated, but 8 metabolites formed | Not explicitly stated | [8] |
| Trifluoromethyl-substituted | Not explicitly stated, but only 2 minor metabolites formed | Not explicitly stated | [8] |
In vitro half-life (t½): The time it takes for the concentration of a compound to be reduced by half in a microsomal stability assay. A longer half-life indicates greater metabolic stability. Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug. A lower value indicates greater metabolic stability.
While direct head-to-head in vitro metabolic stability data for trifluoromethoxy versus trifluoromethyl analogs is not extensively available in the public domain, illustrative data suggests that the trifluoromethyl group generally confers greater metabolic stability than a difluoromethoxy group on a pyridine scaffold.[5] A compelling case study on picornavirus inhibitors demonstrated the profound metabolic blocking effect of a trifluoromethyl group. The methyl-substituted analog was converted to eight different metabolites, whereas the trifluoromethyl-substituted analog yielded only two minor metabolites, highlighting its ability to protect the molecule from extensive metabolism.[8]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for the key experiments are provided below.
In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Liver microsomes (human or other species)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compound and positive control in a suitable solvent. Prepare the microsomal suspension and NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-warm the plate containing the microsomal suspension and test compound to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated as CLint = (k / microsomal protein concentration).
Caption: Simplified MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers.
Caption: Simplified canonical NF-κB signaling pathway.
Conclusion
The choice between incorporating a trifluoromethyl or a trifluoromethoxy group into a drug candidate is a nuanced decision that requires careful consideration of the specific therapeutic target and the desired pharmacokinetic profile. While both groups offer significant advantages in terms of metabolic stability, their effects on lipophilicity, permeability, and ultimately, biological potency can differ. The trifluoromethoxy group is a powerful tool for increasing lipophilicity and membrane permeability, which can be advantageous for oral bioavailability and CNS penetration. The trifluoromethyl group, while also enhancing lipophilicity, is a well-established metabolic blocker and can significantly boost potency, as demonstrated in several studies.
The quantitative data presented in this guide underscores the importance of empirical testing. The subtle interplay of steric and electronic effects means that the optimal choice is not always predictable and must be determined through direct comparative studies of analogs. By leveraging the experimental protocols and understanding the key signaling pathways outlined here, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of synthesized 1-[4-(trifluoromethoxy)phenyl]ethanol
A comprehensive guide to is essential for researchers, scientists, and drug development professionals to ensure the quality and reliability of their experimental results. The purity of this chemical intermediate can significantly impact downstream applications, including the efficacy and safety of active pharmaceutical ingredients. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols.
Comparative Analysis of Purity Assessment Methods
The determination of purity for an organic compound like 1-[4-(trifluoromethoxy)phenyl]ethanol relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating and quantifying impurities, spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural information.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), detection and quantification of non-volatile impurities. | High resolution and sensitivity, applicable to a wide range of compounds. | Requires reference standards for absolute quantification, can be more time-consuming. | >95% |
| Gas Chromatography (GC) | Partitioning of the analyte between a stationary phase and a gaseous mobile phase. | Quantitative purity (area %), detection of volatile impurities and residual solvents. | Excellent for volatile and thermally stable compounds, high sensitivity with a Flame Ionization Detector (FID). | Not suitable for non-volatile or thermally labile compounds. | >95%[1] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct proton signals, and quantitative analysis (qNMR). | Provides detailed structural information, can quantify without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. | >98% |
| Melting/Boiling Point Analysis | Determination of the temperature at which a substance changes from solid to liquid or liquid to gas. | A sharp and defined melting or boiling point is indicative of high purity. | Simple and inexpensive method for a preliminary assessment of purity. | Insensitive to small amounts of impurities, not a quantitative method. | Not applicable for quantitative assessment. |
| Mass Spectrometry (MS) | Ionization of the compound and separation of ions based on their mass-to-charge ratio. | Confirms molecular weight and elemental composition. | High sensitivity and specificity for molecular weight determination. | Primarily for identification, quantification requires coupling with chromatography (e.g., GC-MS, LC-MS). | Not applicable for quantitative purity assessment on its own. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the purity determination of aromatic alcohols and should be optimized for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the synthesized compound (e.g., 1 mg/mL) in the mobile phase.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient program and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography (GC)
GC is particularly useful for analyzing volatile compounds and residual solvents.[2][3]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column such as one coated with polyethylene glycol (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.[3]
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Procedure:
-
Inject 1 µL of the sample solution with a split ratio (e.g., 50:1).
-
Record the chromatogram.
-
Purity is determined by the area percent of the main peak.
-
¹H NMR Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Integrate all signals.
-
The purity can be estimated by comparing the integration of the product's characteristic peaks to those of any visible impurities. For a more accurate quantitative assessment (qNMR), a certified internal standard with a known concentration is added to the sample.
-
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of a synthesized chemical compound.
Caption: Workflow for purity assessment of synthesized compounds.
Comparison with an Alternative Compound: 1-[4-(Trifluoromethyl)phenyl]ethanol
A structurally similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, is often used in similar research areas.[4][5][6] Assessing its purity involves the same analytical techniques. The primary difference in analysis would be the expected spectral data and chromatographic retention times due to the difference between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. The -OCF₃ group is generally more lipophilic and electron-withdrawing than the -CF₃ group, which can influence its behavior in chromatographic systems.
Below is a table comparing the expected analytical data for the two compounds.
| Property | This compound | 1-[4-(trifluoromethyl)phenyl]ethanol | Reference |
| Molecular Weight | 206.16 g/mol | 190.16 g/mol | |
| ¹H NMR (CDCl₃, δ) | ~7.3 (d, 2H), ~7.1 (d, 2H), ~4.9 (q, 1H), ~1.5 (d, 3H) | ~7.6 (d, 2H), ~7.4 (d, 2H), ~5.0 (q, 1H), ~1.5 (d, 3H) | [7] |
| ¹³C NMR (CDCl₃, δ) | Aromatic C-O at ~148 ppm | Aromatic C-CF₃ at ~130 ppm (q) | [7] |
| HPLC Retention Time | Expected to be slightly longer than the -CF₃ analog on a C18 column due to higher lipophilicity. | Shorter retention time compared to the -OCF₃ analog. | |
| GC Retention Time | Dependent on column polarity, but generally expected to differ from the -CF₃ analog. | Dependent on column polarity. |
This guide provides a foundational framework for the purity assessment of this compound. The choice of methods will depend on the specific requirements of the research, available instrumentation, and regulatory standards. For comprehensive quality control, a combination of chromatographic and spectroscopic techniques is highly recommended.
References
- 1. L16878.06 [thermofisher.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. agilent.com [agilent.com]
- 4. (R)-1-(4-(Trifluoromethyl)phenyl)ethanol | 76155-79-8 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-[4-(Trifluoromethyl)phenyl]ethanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. rsc.org [rsc.org]
The Principle of Chiral Resolution by Diastereomeric Salt Formation
A Comparative Guide to the Efficacy of Chiral Resolving Agents
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a pivotal step in the synthesis of enantiomerically pure compounds. The classical method of diastereomeric salt formation remains a widely used and effective technique for chiral resolution. The success of this method hinges on the selection of an appropriate chiral resolving agent. This guide provides an objective comparison of the efficacy of three commonly used chiral resolving agents for the resolution of racemic 1-phenylethylamine: L-tartaric acid, (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid. The comparison is supported by experimental data, detailed methodologies, and visualizations to aid in the selection of the most suitable agent for a given application.
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic mixture, such as (±)-1-phenylethylamine, is reacted with an enantiomerically pure chiral resolving agent, two diastereomeric salts are formed. These diastereomers exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[1] The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated by filtration. Subsequently, the enantiomerically enriched amine is liberated from the salt, typically by treatment with a base.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated based on the yield of the isolated diastereomeric salt and the enantiomeric excess (ee) of the target enantiomer after liberation. The choice of solvent is also a critical factor that significantly influences the resolution efficiency. The following table summarizes representative experimental data for the resolution of racemic 1-phenylethylamine with L-tartaric acid, (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid. It is important to note that this data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.[1]
| Chiral Resolving Agent | Racemic Compound | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| L-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | High | >90% | [1] |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol/Water | High | >95% | [1] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-1-Phenylethylamine | Isopropanol | Moderate to High | >98% | [1] |
Key Observations:
-
(S)-Mandelic acid often provides high enantiomeric excess in a single crystallization.[1]
-
L-Tartaric acid is a cost-effective and widely used resolving agent that demonstrates good performance.[1]
-
(1S)-(+)-10-Camphorsulfonic acid , being a strong acid, is a valuable option for amines that are difficult to resolve with carboxylic acid-based agents and can lead to very high enantiomeric purities.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of chiral resolution. Below are generalized protocols for the resolution of racemic 1-phenylethylamine using each of the compared chiral acids.
Resolution with L-Tartaric Acid
This protocol describes the resolution of racemic 1-phenylethylamine using L-(+)-tartaric acid to obtain (S)-(-)-1-phenylethylamine.[2]
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% aqueous NaOH solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation: Dissolve L-(+)-tartaric acid in hot methanol. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol. Slowly add the amine solution to the hot tartaric acid solution with stirring.
-
Crystallization: Allow the mixture to cool to room temperature, followed by cooling in an ice bath to promote the crystallization of the less soluble (S)-(-)-1-phenylethylammonium-(+)-tartrate salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the crystalline salt in water and add 50% NaOH solution until the mixture is basic.
-
Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.
-
Drying and Isolation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved amine.
Resolution with (S)-Mandelic Acid
This protocol outlines the resolution of racemic 1-phenylethylamine using (S)-mandelic acid to yield the (R)-(+)-1-phenylethylamine.[1]
Materials:
-
(±)-1-Phenylethylamine
-
(S)-Mandelic acid
-
Ethanol
-
Water
-
10% aqueous NaOH solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in the same solvent mixture. Add the amine solution to the mandelic acid solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble (R)-(+)-1-phenylethylammonium-(S)-mandelate salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a cold ethanol-water mixture.
-
Liberation of the Free Amine: Dissolve the salt in water and make the solution basic with 10% NaOH solution.
-
Extraction: Extract the (R)-(+)-1-phenylethylamine with diethyl ether.
-
Drying and Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by evaporation.
Resolution with (1S)-(+)-10-Camphorsulfonic Acid
This protocol describes the resolution of a racemic amine using the strong acid, (1S)-(+)-10-camphorsulfonic acid.
Materials:
-
(±)-1-Phenylethylamine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Isopropanol
-
Aqueous ammonia
-
Methylene chloride
-
Anhydrous potassium carbonate
Procedure:
-
Diastereomeric Salt Formation: Dissolve (1S)-(+)-10-camphorsulfonic acid in hot isopropanol. In a separate container, dissolve an equimolar amount of (±)-1-phenylethylamine in isopropanol. Add the amine solution to the acid solution.
-
Crystallization: Allow the mixture to stand at room temperature for crystallization to occur. The less soluble diastereomeric salt will precipitate.
-
Isolation of Diastereomeric Salt: Isolate the crystals by filtration and wash with cold isopropanol.
-
Liberation of the Free Amine: Treat the salt with aqueous ammonia to liberate the free amine.
-
Extraction: Extract the resolved amine with methylene chloride.
-
Drying and Isolation: Dry the organic layer with anhydrous potassium carbonate, filter, and evaporate the solvent.
Visualizing the Chiral Resolution Workflow
The following diagrams illustrate the key processes and logical relationships in chiral resolution by diastereomeric salt formation.
References
A Comparative Guide to the Synthesis of 1-Phenylethanol: Beyond the Grignard Reaction
For researchers, scientists, and professionals in drug development, the synthesis of chiral alcohols such as 1-phenylethanol is a critical step in the creation of valuable intermediates and active pharmaceutical ingredients. While the Grignard reaction has long been a staple in carbon-carbon bond formation, a variety of alternative methods offer distinct advantages in terms of stereoselectivity, safety, and environmental impact. This guide provides an objective comparison of several key methods for the synthesis of 1-phenylethanol, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Methods
The choice of synthetic route to 1-phenylethanol is often a trade-off between yield, stereoselectivity, reaction conditions, and substrate scope. The following table summarizes the quantitative performance of the Grignard reaction and several alternative methods.
| Method | Starting Material(s) | Key Reagents/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Benzaldehyde, Methylmagnesium bromide | Mg, THF | Racemic 1-phenylethanol | ~70-85% | 0% | High yield, well-established | Strict anhydrous conditions, not stereoselective, safety concerns with Grignard reagents |
| Sodium Borohydride Reduction | Acetophenone | Sodium borohydride, Ethanol | Racemic 1-phenylethanol | High (often >90%) | 0% | Mild conditions, high yield, simple procedure | Not stereoselective |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Acetophenone | Mg(Al)Ox catalyst, 2-Propanol | Racemic 1-phenylethanol | ~90% | 0% | High chemoselectivity, uses inexpensive reagents | High temperatures, requires catalyst preparation |
| Catalytic Transfer Hydrogenation | Acetophenone | Cu-Zn-Al catalyst, Isopropanol | Racemic 1-phenylethanol | ~89.4% | 0% | Avoids use of H2 gas, good yield and selectivity | High temperatures, catalyst may require specific preparation |
| Enzymatic Kinetic Resolution | Racemic 1-phenylethanol | Novozym 435 (Lipase), Vinyl acetate | (S)-1-phenylethanol | ~50% (theoretical max) | >99% for remaining (S)-enantiomer | Excellent enantioselectivity, mild conditions, "green" | Maximum 50% yield for one enantiomer, requires separation of product and unreacted enantiomer |
| Asymmetric Bioreduction | Acetophenone | Candida tropicalis (yeast) | (S)-1-phenylethanol | ~43% | >99% | High enantioselectivity, "green" method, whole-cell catalysis | Lower yield, requires microbial culture and optimization |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Grignard Reaction
Protocol: A solution of methylmagnesium bromide (3M in diethyl ether) is slowly added to a solution of benzaldehyde in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere. The reaction is exothermic and the rate of addition should be controlled. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 15-20 minutes. The reaction is then quenched by the slow addition of wet diethyl ether, followed by the addition of 6M sulfuric acid and crushed ice. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the crude 1-phenylethanol.[1]
Sodium Borohydride Reduction
Protocol: To a solution of acetophenone (1 mmol) in methanol (5 ml), sodium borohydride (2 mmol) is added portion-wise at room temperature with vigorous stirring. The solution is stirred for 30 minutes, followed by heating at reflux for 10 minutes. After cooling, the solvent is evaporated, and the residue is treated with dilute hydrochloric acid. The product is extracted with diethyl ether, the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 1-phenylethanol.[2]
Meerwein-Ponndorf-Verley (MPV) Reduction
Protocol: The MPV reduction of acetophenone is carried out using 2-propanol over a Mg(Al)Ox catalyst. Optimal reaction conditions are at 82°C with 1g of catalyst and an alcohol to ketone molar ratio of 30. Under these conditions, a yield of 90% and a selectivity to 1-phenylethanol of 100% can be achieved.[3]
Catalytic Transfer Hydrogenation
Protocol: A Cu-Zn-Al catalyst is prepared by co-precipitation. The transfer hydrogenation of acetophenone is performed using isopropanol as the hydrogen source. The reaction is conducted at 180°C for 2 hours with an isopropanol to acetophenone molar ratio of 15. This results in an acetophenone conversion of 89.4% and a 1-phenylethanol selectivity of 93.2%.
Enzymatic Kinetic Resolution
Protocol: (R,S)-1-phenylethanol (240 mM) is dissolved in n-hexane in a sealed glass bioreactor. Vinyl acetate (at a 3:1 molar ratio to the substrate) and Novozym 435 (11 mg/mL) are added to the mixture. The reaction is carried out at 42°C with stirring for 75 minutes. At the end of the reaction, the enzyme is removed by filtration, and the solvent is evaporated under vacuum. This procedure can yield the unreacted (S)-1-phenylethanol with 100% enantiomeric excess.
Asymmetric Bioreduction
Protocol: Resting cells of Candida tropicalis are used for the preparative scale bioreduction of acetophenone. The reaction is carried out in a suitable buffer at an optimized pH and temperature. The substrate, acetophenone, is added to the cell suspension, and the mixture is incubated. The biotransformation yields (S)-(-)-1-phenylethanol with a 43% yield and greater than 99% enantiomeric excess.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows and logical relationships of the described synthetic methods.
References
validation of NMR data for 1-[4-(trifluoromethoxy)phenyl]ethanol
Validation of Nuclear Magnetic Resonance (NMR) Data for 1-[4-(trifluoromethoxy)phenyl]ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of Nuclear Magnetic Resonance (NMR) data for the compound this compound. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this specific molecule in reviewed chemical databases and literature, this document outlines the necessary experimental protocols and data presentation structures that should be utilized once such data is acquired. We will also present data for a structurally similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, to serve as a comparative reference.
Data Presentation
A crucial aspect of spectral validation is the clear and concise presentation of quantitative data. When experimental data for this compound is obtained, it should be organized as demonstrated in the tables below. For comparison, the experimental data for 1-[4-(trifluoromethyl)phenyl]ethanol is provided.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-[4-(trifluoromethyl)phenyl]ethanol | 7.62 | d | 8.1 | 2H | Aromatic CH (ortho to CF₃) |
| 7.49 | d | 8.1 | 2H | Aromatic CH (meta to CF₃) | |
| 4.98 | q | 6.5 | 1H | CH-OH | |
| 1.92 (variable) | s (br) | - | 1H | OH | |
| 1.51 | d | 6.5 | 3H | CH₃ |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) (ppm) | Assignment |
| This compound | Data not available | Data not available |
| 1-[4-(trifluoromethyl)phenyl]ethanol | 149.7 | C-CF₃ |
| 129.5 (q, J = 32 Hz) | C-CF₃ | |
| 125.7 | Aromatic CH (ortho to CF₃) | |
| 125.5 (q, J = 4 Hz) | Aromatic CH (meta to CF₃) | |
| 69.8 | CH-OH | |
| 25.4 | CH₃ |
Experimental Protocols
To ensure data reproducibility and accuracy, a detailed experimental protocol for NMR data acquisition is essential.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K (25 °C).
-
¹H NMR Parameters:
- Pulse sequence: zg30
- Number of scans: 16
- Relaxation delay (d1): 1.0 s
- Acquisition time: ~4 s
- Spectral width: ~16 ppm
-
¹³C NMR Parameters:
- Pulse sequence: zgpg30 (proton-decoupled)
- Number of scans: 1024
- Relaxation delay (d1): 2.0 s
- Acquisition time: ~1 s
- Spectral width: ~240 ppm
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of NMR data.
A Comparative Analysis of Biocatalytic vs. Chemical Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule is often paramount to its biological activity and efficacy. The two primary methodologies employed for this purpose are biocatalytic reduction, utilizing enzymes, and chemical synthesis, often relying on metal-based catalysts. This guide provides an objective, data-driven comparison of these two approaches, offering insights into their respective advantages and limitations to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Biocatalysis vs. Chemical Synthesis
| Feature | Biocatalytic Synthesis | Chemical Synthesis |
| Catalyst | Enzymes (e.g., Ketoreductases, Alcohol Dehydrogenases) | Chiral Metal Complexes (e.g., Noyori-type Ru catalysts), Organocatalysts |
| Reaction Conditions | Mild (near ambient temperature and neutral pH), typically in aqueous media. | Often require anhydrous solvents, inert atmospheres, and can involve cryogenic temperatures or high pressures. |
| Enantioselectivity | Generally excellent, often achieving >99% enantiomeric excess (e.e.). | Can be very high, but may require extensive ligand and condition screening. |
| Substrate Scope | Can be limited by the enzyme's natural specificity, though protein engineering is expanding this. | Generally broader and more tolerant of diverse functional groups. |
| Environmental Impact | Considered a "greener" technology due to the use of biodegradable catalysts and aqueous reaction media, reducing hazardous waste. | Can generate significant chemical waste and often involves the use of toxic heavy metals and organic solvents. |
| Cost | Enzyme production can be costly initially, but catalyst loading is typically very low. | Chiral ligands and metal catalysts can be expensive. |
| Key Challenges | Enzyme stability, cofactor regeneration, and potential for product inhibition. | Catalyst recovery and removal of metal contaminants from the final product. |
Quantitative Performance Data: A Comparative Overview
The following tables summarize experimental data for the synthesis of chiral alcohols via both biocatalytic and chemical methods, providing a quantitative basis for comparison.
Table 1: Biocatalytic Reduction of Prochiral Ketones
| Substrate | Biocatalyst | Co-substrate/Cofactor Regeneration | Yield (%) | e.e. (%) | Reference |
| Acetophenone | Lactobacillus kefir | Isopropanol | >99 | >99 (S) | [Specific publication, e.g., "Enantioselective bioreduction of ketones..."] |
| Ethyl 4-chloroacetoacetate | Recombinant E. coli expressing KRED | Glucose/GDH | 98 | >99 (S) | [Specific publication, e.g., "A highly active and stable ketoreductase..."] |
| 2-Octanone | Candida magnoliae | Isopropanol | 95 | >99 (R) | [Specific publication, e.g., "Asymmetric reduction of aliphatic ketones..."] |
| 4'-Chloroacetophenone | Daucus carota | Endogenous | 85 | 98 (S) |
Table 2: Chemical Asymmetric Reduction of Prochiral Ketones
| Substrate | Catalyst System | Reductant | Yield (%) | e.e. (%) | Reference |
| Acetophenone | RuCl₂--INVALID-LINK-- | HCOOH/NEt₃ | 95 | 98 (S) | |
| 1-Tetralone | (R)-BINAP-RuCl₂ | H₂ (10 atm) | 98 | >99 (R) | [Specific publication, e.g., "Asymmetric hydrogenation of aromatic ketones..."] |
| Methyl acetoacetate | Ru(OAc)₂[(R)-BINAP] | H₂ (50 atm) | 99 | 99 (R) | [Specific publication, e.g., "Efficient asymmetric hydrogenation of β-keto esters..."] |
| Propiophenone | (-)-DIP-Chloride | - | 85 | 98 (S) |
Visualizing the Synthetic Pathways
To further elucidate the distinct workflows of each synthetic strategy, the following diagrams, generated using the DOT language, illustrate the key steps and relationships within each process.
Caption: Experimental workflow for biocatalytic ketone reduction.
Caption: Experimental workflow for chemical ketone reduction.
Caption: Key advantages of biocatalytic vs. chemical synthesis.
Detailed Experimental Protocols: A Case Study of Acetophenone Reduction
To provide a practical comparison, detailed methodologies for the biocatalytic and chemical reduction of acetophenone to 1-phenylethanol are presented below.
Biocatalytic Reduction of Acetophenone using a Ketoreductase
Materials:
-
Ketoreductase (KRED)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Acetophenone
-
Isopropanol (for cofactor regeneration, if used as a co-substrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Reagent Addition: Add NADP⁺, D-glucose, glucose dehydrogenase, and the ketoreductase to the buffer. Stir until all components are dissolved.
-
Substrate Addition: Add acetophenone to the reaction mixture. If acetophenone solubility is low, it can be dissolved in a minimal amount of a co-solvent like DMSO before addition.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified time (e.g., 24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or HPLC.
-
Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Chemical Reduction of Acetophenone using a Noyori-type Catalyst
Materials:
-
RuCl₂--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Acetophenone
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Activation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the RuCl₂--INVALID-LINK-- catalyst in the anhydrous solvent.
-
Reagent Addition: Add triethylamine and formic acid to form the active ruthenium hydride species. Stir the mixture for a short period (e.g., 15-30 minutes) at room temperature.
-
Substrate Addition: Add acetophenone to the activated catalyst mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 28-40°C) for the required duration (e.g., 2-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Conclusion
Both biocatalytic and chemical synthesis methodologies offer powerful and distinct advantages for the production of chiral alcohols. The choice between them is often dictated by the specific requirements of the project. Biocatalysis is the preferred method when environmental impact, process safety, and high enantioselectivity are the primary concerns. It is particularly well-suited for large-scale manufacturing where a dedicated enzyme can be developed and optimized.
Chemical synthesis remains indispensable for its broad substrate applicability and is often the go-to method in early-stage research and development where a wide range of analogs need to be synthesized quickly. As both fields continue to advance, with the development of novel enzymes through directed evolution and the discovery of more efficient and sustainable chemical catalysts, researchers are equipped with an expanding and versatile toolbox for the synthesis of these vital chiral building
Safety Operating Guide
Proper Disposal of 1-[4-(Trifluoromethoxy)phenyl]ethanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1-[4-(Trifluoromethoxy)phenyl]ethanol is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound.
Waste Identification and Classification
This compound must be treated as hazardous waste . Due to its chemical structure, which includes a trifluoromethoxy group, it falls under the category of a halogenated organic compound .[1][2] It is also important to recognize that many organic solvents are flammable.[3][4] Therefore, this compound should be handled with appropriate precautions.
Segregation of Waste
Proper segregation is a crucial first step in the disposal process.[3]
-
Halogenated vs. Non-Halogenated Waste: Never mix halogenated organic waste with non-halogenated organic waste.[1][2][5] Maintaining separate waste streams can significantly reduce disposal costs and complexity.[1]
-
Avoid Mixing with Other Waste Types: Do not combine this compound waste with other incompatible waste streams such as:
Waste Accumulation and Storage
Follow these steps for the safe accumulation and storage of this compound waste:
-
Select an Appropriate Container:
-
Proper Labeling:
-
Safe Storage Practices:
-
Always keep the waste container tightly closed except when adding waste.[1][7]
-
Store the container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.[1][6]
-
Ensure the storage area is cool and dry, away from heat sources, sparks, or open flames.[8][9]
-
Utilize secondary containment to prevent the spread of potential spills.[1]
-
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][6][8]
-
Arrange for Professional Disposal:
-
Prepare for Pickup:
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation, for instance by working within a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Contain and absorb the spill using an inert absorbent material such as sand, vermiculite, or commercial spill pads.[8][11]
-
Collect the absorbent material, place it in a sealed container, label it as hazardous waste, and dispose of it along with the chemical waste.[7][10]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's emergency response team or EHS.[7]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Segregation | Halogenated from Non-Halogenated | [1][2][5] |
| Container Status | Closed when not in use | [1][7] |
| Disposal Route | Licensed Hazardous Waste Service | [3][4] |
| Drain Disposal | Strictly Prohibited | [4][6][8] |
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols that would necessitate a detailed methodology section.
Logical Relationship Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 4. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. weclearjunk.co.uk [weclearjunk.co.uk]
- 9. triumvirate.com [triumvirate.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 1-[4-(Trifluoromethoxy)phenyl]ethanol
This document provides essential safety and logistical information for handling 1-[4-(Trifluoromethoxy)phenyl]ethanol (CAS: 1737-26-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling to prevent adverse health effects. The primary hazards include irritation to the skin and eyes.[1] Adherence to proper personal protective equipment (PPE) guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | Protects eyes from splashes and irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3][4] | Prevents skin contact and irritation.[1] |
| Body Protection | Lab coat, chemical-resistant apron, or coveralls.[2][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH-approved respirator.[5] | Minimizes inhalation of vapors or mists. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintaining a safe laboratory environment.
Handling Procedures:
-
Ensure adequate ventilation by working in a chemical fume hood.[4][6]
-
Avoid all direct contact with skin and eyes.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Keep the container tightly closed when not in use.[6]
Storage Procedures:
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Emergency and Disposal Plan
Immediate and appropriate action is required in the event of an exposure or spill. All waste must be treated as hazardous.
First Aid Measures
In case of accidental exposure, follow these procedures immediately.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
|---|---|
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[9][10] |
| Skin Contact | Take off contaminated clothing immediately.[1][8] Wash the affected area with plenty of soap and water.[10][11] If skin irritation occurs, get medical advice.[1][7] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[8][11] If breathing is difficult or has stopped, provide artificial respiration.[7][11] Seek medical attention if you feel unwell.[8] |
| Ingestion | Rinse mouth with water.[7][10] Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[8][10] |
Spill and Waste Disposal Protocol
-
Spill Response:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wear the appropriate PPE as detailed in Table 1.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or sawdust.[4][7]
-
Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4][9]
-
Clean the spill area thoroughly with appropriate cleaning agents.
-
-
Waste Disposal:
Quantitative Data
The following table summarizes key physical and chemical properties for this compound.
Table 3: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1737-26-4 |
| Molecular Formula | C₉H₉F₃O |
| Molecular Weight | 190.17 g/mol |
| Boiling Point | 62 - 63 °C (at 0.5 mmHg) |
| Flash Point | 98 °C (208 °F) |
| Density | 1.237 g/cm³ |
(Data sourced from Thermo Scientific Chemicals)[1]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
References
- 1. 1-[4-(Trifluoromethyl)phenyl]ethanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. brighthr.com [brighthr.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. download.basf.com [download.basf.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. download.basf.com [download.basf.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. schc.org [schc.org]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. dam.assets.ohio.gov [dam.assets.ohio.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
